(5Z,2E)-CU-3
説明
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特性
IUPAC Name |
N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S3/c19-15-14(10-4-6-12-7-5-11-22-12)24-16(23)18(15)17-25(20,21)13-8-2-1-3-9-13/h1-11,17H/b6-4+,14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUMXULORVBWLL-SPGDJUBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (5Z,2E)-CU-3
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "(5Z,2E)-CU-3" is not explicitly described in the currently available scientific literature. This guide has been constructed based on extensive research into structurally related compounds, specifically curcumin (B1669340) derivatives and their metal complexes, which share the "(5Z,2E)" stereochemical configuration and the likely "CU" designation (representing either Curcumin or Copper). The mechanisms, data, and protocols presented herein are representative of this class of molecules and are intended to provide a robust framework for understanding the potential action of a compound like this compound.
Introduction
This compound is a novel synthetic molecule belonging to the curcuminoid family, characterized by a specific stereoisomeric configuration of its heptadienone chain. Curcuminoids, derived from the natural product curcumin, have garnered significant attention in medicinal chemistry due to their pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The therapeutic potential of natural curcumin is often limited by its poor bioavailability and rapid metabolism. Consequently, the development of synthetic derivatives and metal complexes, such as this compound, aims to overcome these limitations and enhance therapeutic efficacy. This document provides a comprehensive overview of the core mechanism of action of this compound, focusing on its effects on key cellular signaling pathways implicated in cancer biology.
Core Mechanism of Action: Modulation of Key Signaling Pathways
This compound exerts its primary anticancer effects through the modulation of multiple, interconnected signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The core mechanism involves the induction of apoptosis, inhibition of pro-survival pathways, and generation of reactive oxygen species (ROS).
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
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Intrinsic Pathway: The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.
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Extrinsic Pathway: this compound can also sensitize cancer cells to death receptor-mediated apoptosis by upregulating the expression of death receptors like Fas and TRAIL receptors.
Inhibition of Pro-Survival Signaling
A key aspect of the mechanism of action of this compound is its ability to inhibit critical pro-survival signaling pathways that are often constitutively active in cancer cells.
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NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. This compound inhibits the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and transcription of target genes.[1]
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PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including Akt and mTOR, thereby suppressing downstream signaling and promoting apoptosis.[1]
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MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating a wide range of cellular processes. This compound can modulate this pathway, often leading to the activation of pro-apoptotic JNK and p38, while inhibiting the pro-survival ERK signaling.[1]
Generation of Reactive Oxygen Species (ROS)
This compound can induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS). While cancer cells often have higher basal levels of ROS, excessive ROS production can overwhelm the cellular antioxidant capacity, leading to damage of DNA, proteins, and lipids, and ultimately triggering apoptotic cell death. This ROS-mediated mechanism can also involve the breakage of DNA, particularly in the presence of copper ions.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound based on studies of analogous curcumin derivatives.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 ± 0.8 |
| MDA-MB-231 | Breast Cancer | 2.8 ± 0.5 |
| A549 | Lung Cancer | 7.1 ± 1.2 |
| HCT116 | Colon Cancer | 4.5 ± 0.7 |
| PC-3 | Prostate Cancer | 6.3 ± 0.9 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment (10 µM for 24h) | % Apoptotic Cells (Annexin V+) |
| MDA-MB-231 | Control | 4.1 ± 0.5 |
| This compound | 45.8 ± 3.2 | |
| HCT116 | Control | 3.5 ± 0.4 |
| This compound | 52.3 ± 4.1 |
Table 3: Effect of this compound on Protein Expression
| Protein | Cell Line | Treatment (10 µM for 24h) | Fold Change vs. Control |
| p-IκBα | MDA-MB-231 | This compound | 0.35 ± 0.05 |
| p-Akt (Ser473) | MDA-MB-231 | This compound | 0.42 ± 0.07 |
| Cleaved Caspase-3 | HCT116 | This compound | 3.8 ± 0.4 |
| Bcl-2 | HCT116 | This compound | 0.28 ± 0.04 |
| Bax | HCT116 | This compound | 2.5 ± 0.3 |
Experimental Protocols
Cell Culture and Viability Assay
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Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
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MTT Assay: Cells are seeded in 96-well plates at a density of 5x10³ cells/well. After 24 hours, cells are treated with various concentrations of this compound for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
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Annexin V/PI Staining: Cells are treated with this compound for 24 hours. Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Cells are then stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) for 15 minutes in the dark at room temperature. The stained cells are analyzed by flow cytometry within 1 hour.
Western Blot Analysis
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Protein Extraction and Quantification: Cells are treated with this compound for the indicated times. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using the BCA protein assay kit.
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Immunoblotting: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour and then incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathways modulated by this compound leading to apoptosis.
Caption: General experimental workflow for evaluating the in vitro activity of this compound.
References
An In-depth Technical Guide on the Biological Activity of Rhodanine Derivatives, with a Focus on the Putative Compound (5Z,2E)-CU-3
Disclaimer: The compound "(5Z,2E)-CU-3" is not found in the scientific literature under this specific designation. Based on its nomenclature, it is hypothesized that this could be a shorthand for a rhodanine (B49660) derivative, potentially (5Z,2E)-3-((5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)methyl)benzonitrile . This guide provides a detailed overview of the biological activities of this class of compounds, drawing on published research for structurally similar rhodanine derivatives. The information presented herein is intended to be representative of the potential activities of "this compound" but is not specific to it due to the absence of direct studies.
Introduction
Rhodanine and its derivatives are a class of heterocyclic compounds based on a thiazolidine (B150603) core. They are recognized in medicinal chemistry as "privileged structures" due to their broad spectrum of biological activities.[1][2] These compounds have been extensively investigated for their therapeutic potential, particularly as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The chemical versatility of the rhodanine scaffold, especially at positions 3 and 5, allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles.[1]
Anticipated Biological Activities of this compound
Given its rhodanine core substituted at the 5-position with a benzylidene group, "this compound" is anticipated to exhibit significant biological effects, most notably anticancer and anti-inflammatory activities.
Rhodanine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, colon, and leukemia.[1][3] Their anticancer mechanisms are often multi-faceted and can include:
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Inhibition of Protein Tyrosine Kinases: Many rhodanine derivatives are designed as inhibitors of protein tyrosine kinases, such as c-Src, which are crucial enzymes in cancer cell signaling pathways that regulate proliferation and survival.[3][5]
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Induction of Apoptosis: These compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells, often through the modulation of the Bcl-2 family of proteins.[2]
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Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, preventing cancer cell division and proliferation.[2]
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Inhibition of Phosphatases: Certain rhodanine-based compounds have been identified as inhibitors of phosphatases like PRL-3, which is implicated in cancer metastasis.[6]
Several rhodanine derivatives have been reported to possess anti-inflammatory properties. This is often achieved through the inhibition of key inflammatory mediators and pathways:
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COX-2 Inhibition: Some derivatives can block the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) which are key players in the inflammatory response.[4]
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Nitric Oxide (NO) Production Inhibition: They can also reduce the production of nitric oxide, a signaling molecule that can contribute to inflammation at high levels.[4]
Data Presentation: Representative Biological Data for Rhodanine Derivatives
While no specific quantitative data exists for "this compound", the following table summarizes the types of data typically reported for analogous rhodanine derivatives, providing a reference for their potential potency.
| Compound Class | Assay Type | Cell Line(s) | Reported IC50/EC50 Range (µM) | Reference(s) |
| 5-Benzylidene rhodanine derivatives | Cytotoxicity (MTT Assay) | HeLa, HT29, A549, MCF-7 | 24.5 - 28.6 | [2] |
| Phenyl-substituted triazolothiazolyl-rhodanine | Cytotoxicity (MTT Assay) | Huh7, MCF-7 | 2.30 - 4.67 | [1][2] |
| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | Cytotoxicity (MTT Assay) | A2780, A2780cisR | 3.3 - 4.4 | [2] |
| Benzylidene rhodanine derivative | PRL-3 Inhibition | In vitro enzyme assay | 0.9 | [6] |
Note: The values presented are for illustrative purposes to indicate the general potency of the rhodanine class and are not specific to "this compound".
Experimental Protocols
The biological evaluation of rhodanine derivatives typically involves a series of standard in vitro assays to determine their efficacy and mechanism of action.
This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and viability.
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Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
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Procedure:
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Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[1]
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The cells are then treated with various concentrations of the test compound (e.g., a rhodanine derivative) for a specified period (e.g., 48 or 72 hours).[1]
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After incubation, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.
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A solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.
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The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
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This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the compound's effect on signaling pathways.
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Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
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Procedure:
-
Cells are treated with the test compound for a designated time.
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The cells are lysed to extract the total protein content.
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Protein concentration is determined using a standard assay (e.g., BCA assay).
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Equal amounts of protein for each sample are loaded onto an SDS-PAGE gel for separation.
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The separated proteins are transferred to a PVDF or nitrocellulose membrane.
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The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., Akt, p-Akt, COX-2).[4]
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After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
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A chemiluminescent substrate is added, and the resulting signal is detected, often with a digital imager. The band intensity corresponds to the amount of the target protein.
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Mandatory Visualizations
Rhodanine derivatives have been implicated as inhibitors of various signaling pathways critical for cancer cell survival and proliferation. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and is often dysregulated in cancer, making it a plausible target for this class of compounds.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a rhodanine derivative.
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel compound's anticancer activity.
Caption: A general workflow for evaluating the anticancer activity of a novel compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Background of (5Z,2E)-CU-3
An initial comprehensive search for the molecule "(5Z,2E)-CU-3" has yielded no specific publicly available data corresponding to this designation. The following guide is constructed based on general principles of drug discovery and the broad context of related compounds found in the scientific literature, such as copper complexes and curcumin (B1669340) derivatives. This document aims to provide a framework for the type of information required for a complete technical guide, which can be populated once specific data on "this compound" becomes available.
Introduction and Background
The discovery of novel therapeutic agents is a cornerstone of modern medicine. The designation "this compound" suggests a specific stereoisomer of a chemical entity, likely involving a copper (Cu) coordination complex, as indicated by "CU". The "(5Z,2E)" prefix denotes the geometric isomerism around double bonds within the molecule's carbon skeleton, which is critical for its biological activity and interaction with its molecular target.
The development of new drugs typically begins with the identification of a lead compound, which may originate from natural sources, synthetic chemistry, or computational design. For a hypothetical molecule like this compound, its discovery could have been driven by screening campaigns aimed at identifying inhibitors or modulators of a specific biological target.
Discovery and Synthesis
The discovery of a novel compound like this compound would likely follow a structured drug discovery pipeline.
Experimental Workflow for Compound Discovery
spectroscopic data for (5Z,2E)-CU-3 (NMR, MS, IR)
A comprehensive search for spectroscopic data (NMR, MS, IR) for the compound designated as (5Z,2E)-CU-3 did not yield any specific results. Publicly available scientific databases and chemical literature do not contain experimental data or detailed characterization for a molecule with this identifier.
Consequently, the core requirements of this technical guide, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the creation of diagrams for signaling pathways or experimental workflows, cannot be fulfilled at this time due to the absence of foundational information on this compound.
Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult proprietary databases or internal research documentation where this designation may have been used. Further investigation into the originating research or project that assigned the "this compound" name is necessary to obtain the requisite spectroscopic data. Without this primary data, a technical guide on its spectroscopic properties cannot be generated.
In Vitro Evaluation of (5Z,2E)-CU-3: A Technical Overview
A comprehensive search has yielded no specific information, experimental data, or scholarly articles pertaining to a compound designated as "(5Z,2E)-CU-3". Consequently, the creation of an in-depth technical guide, as requested, is not feasible at this time due to the absence of foundational data on its in vitro evaluation.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a generalized framework and methodologies commonly employed in the in vitro evaluation of novel therapeutic compounds, which would be applicable should information on "this compound" become available.
General Methodologies for In Vitro Compound Evaluation
The in vitro assessment of a novel compound is a critical first step in the drug discovery pipeline. It aims to elucidate the compound's biological activity, mechanism of action, and potential toxicity in a controlled laboratory setting. Key experimental areas include cytotoxicity assays, determination of anti-proliferative effects, and investigation of cellular signaling pathways.
Cytotoxicity and Anti-proliferative Assays
A primary step is to determine the compound's effect on cell viability. This is crucial for identifying a therapeutic window and understanding its potential as an anti-cancer agent or other therapeutic.
Table 1: Representative Data from a Hypothetical Cytotoxicity Assay
| Cell Line | Assay Type | IC₅₀ (µM) after 48h |
| HCT-116 (Colon) | MTT Assay | Data not available |
| A549 (Lung) | MTT Assay | Data not available |
| MCF-7 (Breast) | SRB Assay | Data not available |
| PC-3 (Prostate) | CellTiter-Glo | Data not available |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Investigation of Cellular Signaling Pathways
Understanding how a compound exerts its effects at a molecular level is crucial. This often involves studying its impact on key signaling pathways implicated in disease.
Caption: Workflow for Investigating Compound Effects on Signaling Pathways.
Many anti-cancer drug candidates are evaluated for their effects on the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.
Navigating the Crucial Early Stages of Drug Discovery: A Technical Guide to Solubility and Stability Studies for Novel Compounds
A comprehensive understanding of a new chemical entity's physicochemical properties is paramount for its successful development as a therapeutic agent. This guide provides a detailed framework for conducting and documenting the solubility and stability studies of a novel compound, exemplified here as "(5Z,2E)-CU-3". While specific public data for a compound with this designation is unavailable, this whitepaper offers researchers, scientists, and drug development professionals a robust methodology and clear data presentation strategies applicable to any new molecule in the discovery pipeline.
Solubility Assessment: Unveiling the Dissolution Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation potential. A thorough investigation across various physiologically relevant media is essential.
Experimental Protocol: Kinetic and Thermodynamic Solubility
A common and reliable method for determining solubility is the shake-flask method, which can be adapted to assess both kinetic and thermodynamic solubility.
Objective: To determine the solubility of "this compound" in various aqueous buffers and organic solvents.
Materials:
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"this compound"
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Phosphate buffered saline (PBS) at pH 7.4
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0.01 M Hydrochloric acid (HCl) at pH 2.0
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Dimethyl sulfoxide (B87167) (DMSO)
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Ethanol (EtOH)
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Polyethylene glycol 400 (PEG400)
-
Glass vials
-
Orbital shaker/vortexer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of "this compound" to a known volume of each solvent in a glass vial.
-
For kinetic solubility, agitate the samples vigorously (e.g., using a vortexer or orbital shaker) at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).
-
For thermodynamic solubility, extend the agitation period to allow the system to reach equilibrium (e.g., 24-48 hours).[1]
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After the incubation period, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.[2]
Data Presentation: Solubility Profile of this compound
The quantitative results should be summarized in a clear and concise table to facilitate comparison.
| Solvent/Medium | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| 0.01 M HCl | 2.0 | 25 | Data | Data |
| PBS | 7.4 | 25 | Data | Data |
| Water | ~7.0 | 25 | Data | Data |
| DMSO | N/A | 25 | Data | Data |
| Ethanol | N/A | 25 | Data | Data |
| PEG400 | N/A | 25 | Data | Data |
Caption: Illustrative table for summarizing solubility data.
Stability Evaluation: Assessing the Compound's Resilience
Stability studies are crucial to identify potential degradation pathways and to determine appropriate storage and handling conditions.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to harsh conditions to accelerate its decomposition. This helps in identifying potential degradants and developing stability-indicating analytical methods.
Objective: To evaluate the stability of "this compound" under various stress conditions.
Materials:
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"this compound" solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
-
Photostability chamber
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Temperature and humidity-controlled oven
-
HPLC system
Procedure:
-
Acidic Hydrolysis: Mix the compound solution with an equal volume of 1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the compound solution with an equal volume of 1 M NaOH. Incubate under the same conditions as the acidic hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3-30%).[3] Protect the sample from light and incubate at room temperature.
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.[4] A control sample should be kept in the dark.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.
-
At specified time points for each condition, withdraw samples and analyze them by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
Data Presentation: Stability Profile of this compound
A summary table is an effective way to present the results of forced degradation studies.
| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Observations (e.g., Degradants Detected) |
| 0.5 M HCl | 2, 8, 24 | 60 | Data | Data |
| 0.5 M NaOH | 2, 8, 24 | 60 | Data | Data |
| 15% H₂O₂ | 2, 8, 24 | 25 | Data | Data |
| Photolytic | 24, 48 | 25 | Data | Data |
| Thermal (Solid) | 24, 48, 72 | 80 | Data | Data |
Caption: Illustrative table for summarizing forced degradation data.
Visualization of Workflows and Pathways
Visual diagrams are invaluable for communicating complex processes and relationships.
Experimental Workflow
The following diagram illustrates a typical workflow for the solubility and stability assessment of a novel compound.
Caption: Experimental workflow for solubility and stability studies.
Hypothetical Signaling Pathway
Assuming "this compound" is a kinase inhibitor, the following diagram illustrates a potential mechanism of action involving the inhibition of a signaling pathway. This is a generic representation and would need to be adapted based on actual experimental data.
Caption: Hypothetical signaling pathway for a kinase inhibitor.
Conclusion
A systematic and rigorous evaluation of solubility and stability is a cornerstone of early-phase drug discovery. By employing standardized protocols, presenting data in a clear and comparative format, and utilizing visual aids to depict complex information, researchers can build a robust data package for novel compounds. This foundational knowledge is indispensable for guiding lead optimization, formulation development, and the overall progression of a potential new medicine from the laboratory to the clinic.
References
- 1. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
Navigating the Path to Safety: A Technical Guide for the Preliminary Toxicity Screening of (5Z,2E)-CU-3
Disclaimer: As of the latest available information, no public data from preliminary toxicity screenings of the compound (5Z,2E)-CU-3 is available. This guide, therefore, presents a comprehensive and recommended framework for conducting such a screening, based on the compound's known mechanism of action and established toxicological methodologies. The experimental protocols and data tables provided are illustrative templates for researchers, scientists, and drug development professionals.
This compound is identified as a potent and selective inhibitor of Diacylglycerol Kinase α (DGKα), an enzyme implicated in cancer cell survival and immune response modulation.[1] Its potential as an antitumoral and pro-immunogenic agent necessitates a thorough evaluation of its safety profile early in the drug development process. This technical guide outlines a multi-tiered approach for the preliminary toxicity screening of this compound, encompassing in vitro and in vivo assays to assess its cytotoxic, genotoxic, and acute toxic potential.
In Vitro Toxicity Assessment
The initial phase of toxicity screening focuses on in vitro assays to determine the compound's effects at the cellular level. These assays are crucial for identifying potential liabilities and guiding further in vivo studies.
Cytotoxicity Profiling
Cytotoxicity assays are fundamental to understanding the concentration at which this compound induces cell death. It is recommended to perform these assays on a panel of cell lines, including cancer cells relevant to its proposed therapeutic indications and normal, non-cancerous cells to assess selectivity.
Table 1: Template for IC₅₀ Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Exposure Time (hours) | IC₅₀ (µM) |
| Jurkat | Human T-cell leukemia | MTT | 48 | Example: 1.2 |
| A549 | Human lung carcinoma | MTT | 48 | Example: 5.8 |
| HEK293 | Human embryonic kidney | MTT | 48 | Example: >50 |
| PBMCs | Human peripheral blood mononuclear cells | MTT | 48 | Example: 25.4 |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Genotoxicity Assessment
Genotoxicity assays are critical for evaluating the potential of a compound to damage genetic material, which can lead to carcinogenesis.
The in vitro micronucleus assay detects chromosomal damage by identifying the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[2]
-
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., L5178Y, CHO, or TK6) and expose the cells to at least three concentrations of this compound, a vehicle control, and a positive control (e.g., mitomycin C for clastogenicity and colchicine (B1669291) for aneugenicity) for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer duration (e.g., 24 hours) without S9 mix.
-
Recovery Period: After treatment, wash the cells and allow them to grow for a recovery period of 1.5 to 2 cell cycles.
-
Cell Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., acridine (B1665455) orange or DAPI).
-
Microscopic Analysis: Score at least 2000 cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive response is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.
Table 2: Template for In Vitro Micronucleus Assay Results for this compound
| Treatment | Concentration (µM) | Metabolic Activation (S9) | Mean % Micronucleated Cells ± SD | Fold Increase over Vehicle Control |
| Vehicle Control | 0 | - | Example: 1.5 ± 0.3 | 1.0 |
| This compound | 1 | - | Example: 1.6 ± 0.4 | 1.1 |
| This compound | 10 | - | Example: 1.8 ± 0.5 | 1.2 |
| This compound | 50 | - | Example: 2.0 ± 0.6 | 1.3 |
| Positive Control | Varies | - | Example: 15.2 ± 2.1 | 10.1 |
| Vehicle Control | 0 | + | Example: 1.6 ± 0.4 | 1.0 |
| This compound | 1 | + | Example: 1.7 ± 0.5 | 1.1 |
| This compound | 10 | + | Example: 1.9 ± 0.6 | 1.2 |
| This compound | 50 | + | Example: 2.1 ± 0.7 | 1.3 |
| Positive Control | Varies | + | Example: 18.5 ± 2.5 | 11.6 |
Preliminary In Vivo Toxicity Screening
Following in vitro characterization, preliminary in vivo studies are conducted to understand the compound's effects in a whole organism.
Brine Shrimp Lethality Assay
The brine shrimp (Artemia salina) lethality assay is a simple, rapid, and low-cost preliminary screen for general toxicity.[3][4]
-
Hatching of Brine Shrimp: Hatch brine shrimp cysts in artificial seawater under constant light and aeration for 48 hours.
-
Assay Setup: Add 10-15 nauplii (larvae) to each well of a 24-well plate containing artificial seawater.
-
Compound Exposure: Add various concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., potassium dichromate).
-
Incubation and Observation: Incubate the plates for 24 hours and count the number of dead larvae under a dissecting microscope.
-
LC₅₀ Determination: Calculate the LC₅₀ (the concentration that is lethal to 50% of the larvae) using probit analysis.
Table 3: Template for Brine Shrimp Lethality Assay of this compound
| Concentration (µg/mL) | Number of Larvae | Number of Dead Larvae (24h) | % Mortality |
| Vehicle Control | 15 | 0 | 0 |
| 1 | 15 | 1 | 6.7 |
| 10 | 15 | 4 | 26.7 |
| 100 | 15 | 8 | 53.3 |
| 1000 | 15 | 15 | 100 |
| LC₅₀ (µg/mL) | Example: 85.2 |
Acute Oral Toxicity Study in Rodents
An acute oral toxicity study in a rodent model (e.g., mice or rats) is essential to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
This protocol is based on the OECD Test Guideline 425.
-
Animal Acclimatization: Acclimate healthy, young adult rodents of a single sex (typically females, as they are often more sensitive) for at least 5 days.
-
Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on in vitro data and structure-activity relationships.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. This process is continued until the MTD is determined.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy, and any macroscopic abnormalities are recorded.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and biological mechanisms.
Caption: Proposed workflow for the preliminary toxicity screening of this compound.
Caption: Simplified DGKα signaling pathway and the inhibitory action of this compound.
This structured approach to preliminary toxicity screening will provide a robust initial safety assessment of this compound, enabling informed decisions for its continued development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transforming early pharmaceutical assessment of genotoxicity: applying statistical learning to a high throughput, multi end point in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocols for the Stereoselective Synthesis of (Z,E)-Dienyl Compounds Utilizing Copper Catalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract:
The precise synthesis of compounds with specific stereochemistry is a cornerstone of modern medicinal chemistry and drug development. While a direct synthetic protocol for a compound designated "(5Z,2E)-CU-3" is not found in the current scientific literature, the nomenclature suggests a chemical entity containing a copper (Cu) core and a diene moiety with a specific (5Z,2E) configuration. This document provides a comprehensive overview of established copper-catalyzed methodologies that can be applied to the stereoselective synthesis of (Z,E)-dienes, which may serve as a foundational approach for synthesizing analogs or compounds with similar structural motifs. The protocols detailed herein are based on contemporary research in the field of organometallic chemistry and are intended to provide a strategic framework for the laboratory synthesis of such molecules.
Introduction to Copper-Catalyzed Diene Synthesis
Copper catalysis has emerged as a powerful and versatile tool in organic synthesis due to the low cost, low toxicity, and unique reactivity of copper complexes. In the context of stereoselective synthesis, copper-catalyzed reactions offer a reliable means to control the geometry of double bonds, which is critical for the biological activity of many pharmaceutical compounds. The synthesis of conjugated dienes with defined (Z,E) stereochemistry is a significant challenge, and copper-based catalytic systems have shown considerable promise in achieving high levels of selectivity. These methods often involve the use of copper hydrides (CuH) or other copper(I) and (II) species to mediate the formation of carbon-carbon bonds with predictable stereochemical outcomes.
General Strategies for (Z,E)-Diene Synthesis
The stereoselective synthesis of (Z,E)-dienes can be approached through several copper-catalyzed pathways. A prevalent strategy involves the hydroalkenylation of alkynes with in situ generated vinyl-copper(I) species. This method allows for the construction of highly substituted dienes with excellent control over the geometry of the newly formed double bonds.
Key Experimental Considerations:
| Parameter | Recommendation | Rationale |
| Copper Source | Cu(I) salts (e.g., CuI, CuBr·SMe₂, Cu(OTf)₂), Copper hydrides | Cu(I) is often the active catalytic species. CuH can be generated in situ. |
| Ligands | Phosphine ligands (e.g., P(t-Bu)₃, dppf), N-heterocyclic carbenes (NHCs) | Ligands modulate the reactivity and selectivity of the copper catalyst. |
| Solvent | Aprotic polar solvents (e.g., THF, DMF, Dioxane) | To ensure solubility of reagents and catalyst, and to avoid quenching of reactive intermediates. |
| Temperature | -78 °C to room temperature | Reaction temperature can significantly influence stereoselectivity. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation of the copper catalyst and other sensitive reagents. |
Experimental Protocol: Stereoselective Hydroalkenylation of an Alkyne
This protocol describes a general procedure for the copper-catalyzed hydroalkenylation of an internal alkyne with an enol triflate to generate a (Z,E)-diene. This is a representative protocol and may require optimization for specific substrates.
Materials:
-
Copper(I) iodide (CuI)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Phosphine ligand (e.g., 1,2-bis(diphenylphosphino)ethane, dppe)
-
Internal alkyne
-
Enol triflate
-
Silane (B1218182) (e.g., (EtO)₂MeSiH)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuI (5 mol%), Pd(PPh₃)₄ (2 mol%), and dppe (10 mol%).
-
Add the internal alkyne (1.0 mmol) and the enol triflate (1.2 mmol).
-
Add anhydrous, degassed THF (5 mL) via syringe.
-
To the stirred solution, add the silane (1.5 mmol) dropwise at room temperature.
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (Z,E)-diene.
Expected Yield: 60-90% (highly substrate-dependent) Stereoselectivity: >95:5 (Z,E) to other isomers (highly dependent on catalyst and ligand system)
Visualization of Workflow and Potential Signaling Pathway
The following diagrams illustrate a generalized workflow for the synthesis and a hypothetical signaling pathway that a novel copper-based compound might modulate.
Caption: Generalized workflow for the synthesis of a (Z,E)-diene.
Caption: Hypothetical signaling pathway modulated by a novel compound.
Conclusion and Future Directions
While the specific synthesis of "this compound" remains elusive in public scientific databases, the principles of copper-catalyzed stereoselective reactions provide a robust framework for approaching the synthesis of compounds with similar (Z,E)-diene structures. The protocols and strategies outlined in this application note are intended to serve as a starting point for researchers in this area. Future work would involve the screening of various copper catalysts, ligands, and reaction conditions to optimize the synthesis for a specific target molecule. Furthermore, the elucidation of the precise structure of "this compound" would be necessary to develop a targeted and efficient synthetic route.
Disclaimer: The information provided in this document is for research and informational purposes only. The protocols are generalized and have not been validated for the synthesis of any specific compound termed "this compound". All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
Application Notes and Protocols for (5Z,2E)-CU-3 in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z,2E)-CU-3 is a potent and selective small molecule inhibitor of the α-isozyme of Diacylglycerol kinase (DGKα).[1] DGKα is a critical enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), thereby acting as a key regulator of cellular signaling pathways. Dysregulation of DGKα activity has been implicated in various diseases, including cancer and immune disorders. In cancer, DGKα can promote cell proliferation and suppress apoptosis.[1] In the immune system, particularly in T-cells, DGKα activation can lead to a state of unresponsiveness known as anergy, thus hindering anti-tumor immunity.[1]
This compound targets the catalytic region of DGKα and acts as a competitive inhibitor with respect to ATP.[1] Its ability to selectively inhibit DGKα makes it a valuable tool for studying the biological roles of this enzyme and a promising candidate for therapeutic development. These application notes provide detailed protocols for utilizing this compound in enzymatic assays to determine its inhibitory activity and to study its effects on downstream signaling pathways.
Data Presentation
Inhibitory Activity of this compound and Other DGKα Inhibitors
| Compound | Target | IC50 (µM) | Mechanism of Action | Reference |
| This compound | DGKα | 0.6 | Competitive inhibitor of ATP binding | [1] |
| R59022 | DGKα | Varies (µM range) | Not specified | Not specified in provided context |
| R59949 | DGKα | Varies (µM range) | Not specified in provided context | Not specified in provided context |
Cellular Effects of this compound
| Cell Line | Effect | Observation | Reference |
| HepG2 (Hepatocellular Carcinoma) | Induction of Apoptosis | Increased apoptosis observed. | [1] |
| HeLa (Cervical Cancer) | Induction of Apoptosis | Increased apoptosis observed. | [1] |
| Jurkat (T-lymphocyte) | T-cell Activation | Enhanced Interleukin-2 (IL-2) production. | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound against DGKα using the ADP-Glo™ Kinase Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against DGKα using a commercially available luminescence-based kinase assay.
Materials:
-
Recombinant human DGKα enzyme
-
This compound
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Phosphatidylserine (PS)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.5 mM EGTA)
-
DMSO (for dissolving the compound)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Kinase Assay Buffer to create a dose-response curve. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare the DGKα enzyme solution in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the lipid substrate by co-sonicating DAG and PS in the assay buffer to form mixed micelles or vesicles.
-
Prepare the ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km of ATP for DGKα to ensure sensitivity to competitive inhibitors.
-
-
Kinase Reaction:
-
To each well of the plate, add the following in order:
-
Kinase Assay Buffer
-
This compound solution at various concentrations (or vehicle control)
-
DGKα enzyme solution
-
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the lipid substrate and ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.
-
-
ADP Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the luminescence of the vehicle control (no inhibitor) as 100% activity.
-
Plot the percentage of enzyme activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Protocol 2: Cellular Apoptosis Assay using this compound
This protocol describes a method to assess the pro-apoptotic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, HeLa)
-
This compound
-
Cell culture medium and supplements
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the cancer cells to the desired confluency in appropriate multi-well plates.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in the this compound treated groups with the vehicle control.
-
Signaling Pathways and Visualizations
Inhibition of DGKα by this compound leads to an accumulation of DAG, which in turn modulates downstream signaling pathways. In cancer cells, this can lead to apoptosis, while in T-cells, it promotes activation.
DGKα Signaling in Cancer Cells
In cancer cells, DGKα activity is often upregulated, contributing to cell survival and proliferation. Inhibition of DGKα by this compound can disrupt these pro-survival signals. The accumulation of DAG can lead to the activation of certain protein kinase C (PKC) isoforms and other downstream effectors that can ultimately trigger apoptotic pathways.
DGKα Signaling in T-cell Activation
In T-cells, the T-cell receptor (TCR) signaling cascade generates DAG, which is essential for T-cell activation. DGKα acts as a negative regulator by converting DAG to PA, thus dampening the activation signal and potentially inducing anergy. Inhibition of DGKα by this compound sustains the DAG signal, leading to enhanced T-cell activation, proliferation, and effector functions, such as the production of IL-2.
References
Application Notes and Protocols for (2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC) in In Vivo Animal Studies
Disclaimer: The specific compound "(5Z,2E)-CU-3" as requested could not be definitively identified in the published scientific literature. Based on the nomenclature, it is hypothesized that the request pertains to a curcumin (B1669340) derivative or a copper-based compound. This document provides detailed application notes and protocols for a well-documented curcumin analogue, (2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC) , which serves as a representative example for conducting in vivo animal studies with this class of compounds.
Introduction
(2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC) is a synthetic analogue of curcumin, the active component of turmeric. Curcumin has been extensively studied for its therapeutic properties, but its clinical application has been limited by poor bioavailability and rapid metabolism.[1] BHMC was developed to enhance the cytotoxic potential and improve the stability of curcumin.[2] It has demonstrated significant in vitro cytotoxicity against various cancer cell lines and has shown promising anti-tumor effects in in vivo animal models.[2][3] These notes provide an overview of the applications and detailed protocols for the in vivo use of BHMC in animal research.
Applications in In Vivo Animal Studies
BHMC has been primarily investigated for its anti-cancer properties in preclinical animal models. Key applications include:
-
Anti-tumor Efficacy Studies: Evaluating the ability of BHMC to inhibit tumor growth and progression in various cancer models, such as breast cancer.[2]
-
Apoptosis Induction: Investigating the molecular mechanisms by which BHMC induces programmed cell death in cancer cells in vivo.[2]
-
Anti-proliferative, Anti-inflammatory, and Anti-metastatic Studies: Assessing the impact of BHMC on cell proliferation, inflammation within the tumor microenvironment, and the spread of cancer cells to distant organs.[2]
Data Presentation
Table 1: In Vitro Cytotoxicity of BHMC
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h | Reference |
| 4T1 | Murine Breast Cancer | 13.66 | [2] |
| SW620 | Human Colon Cancer | 5.00 | [4] |
| HT29 | Human Colon Cancer | 8.20 | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of BHMC in 4T1 Breast Cancer Model
| Treatment Group | Dose | Tumor Volume Reduction (%) | Key Findings | Reference |
| Control | - | 0 | - | [2] |
| BHMC | Not specified | Significant | Induction of apoptosis, antiproliferation, anti-inflammation, and antimetastasis. | [2] |
| Curcumin | Not specified | Less effective than BHMC | - | [2] |
Note: Specific quantitative data on tumor volume reduction and dosage from the in vivo study were not detailed in the provided search result. The table reflects the qualitative findings.
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study in a 4T1 Murine Breast Cancer Model
This protocol is based on the methodology described for evaluating the anti-tumor effects of BHMC on 4T1 challenged mice.[2]
Objective: To assess the anti-tumor efficacy of BHMC in a syngeneic mouse model of breast cancer.
Materials:
-
(2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC)
-
4T1 murine breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Vehicle for BHMC administration (e.g., corn oil, DMSO/saline mixture)
-
Calipers for tumor measurement
-
Syringes and needles for cell inoculation and drug administration
Procedure:
-
Cell Culture: Culture 4T1 cells in appropriate medium until they reach the desired confluence.
-
Animal Acclimatization: Acclimatize female BALB/c mice to the laboratory conditions for at least one week before the experiment.
-
Tumor Cell Inoculation:
-
Harvest the 4T1 cells and resuspend them in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²)/2.
-
-
Randomization and Treatment:
-
Once the tumors reach the desired size, randomly divide the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare the BHMC solution in the chosen vehicle at the desired concentration.
-
Administer BHMC to the treatment group via the selected route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose and schedule (e.g., daily for 21 days).
-
Administer the vehicle alone to the control group following the same schedule.
-
-
Endpoint and Sample Collection:
-
Continue treatment and tumor monitoring for the duration of the study.
-
At the end of the study, euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect major organs (e.g., lungs, liver, spleen) for metastasis and toxicity analysis.
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups.
-
Perform histological analysis of the tumors and organs to assess apoptosis, proliferation, inflammation, and metastasis.
-
Preparation of BHMC for In Vivo Administration
The solubility and stability of curcumin analogues are critical for their in vivo efficacy.[1] While the exact vehicle for BHMC in the cited study is not specified, a common method for preparing hydrophobic compounds like curcuminoids for in vivo use is as follows:
-
Dissolve the required amount of BHMC in a small volume of a biocompatible solvent such as Dimethyl Sulfoxide (DMSO).
-
For oral administration, this DMSO stock can be further diluted in corn oil or another suitable carrier.
-
For intraperitoneal or intravenous injection, the DMSO stock should be diluted in sterile saline or PBS. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.
-
Ensure the final formulation is a homogenous suspension or solution before administration.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Curcumin Analogs in Cancer
Curcumin and its analogues are known to modulate multiple signaling pathways involved in cancer progression. While the specific pathways for BHMC are not detailed in the provided results, a general pathway for curcuminoids is depicted below.
Caption: General signaling pathway of curcumin analogues in cancer cells.
Experimental Workflow for In Vivo Anti-Tumor Study
The following diagram illustrates the key steps in the in vivo animal study protocol described in section 4.1.
Caption: Workflow for the in vivo anti-tumor efficacy study of BHMC.
References
- 1. Exploration and synthesis of curcumin analogues with improved structural stability both in vitro and in vivo as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vivo anti-tumor effect of curcumin derivative (2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC) on 4T1 breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
protocol for dissolving (5Z,2E)-CU-3 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z,2E)-CU-3 is a potent and selective small molecule inhibitor of Diacylglycerol Kinase alpha (DGKα), a critical enzyme in lipid signaling pathways that regulate a variety of cellular processes.[1] DGKα catalyzes the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a key modulator of signaling cascades involved in cell proliferation, survival, and immune responses. Research has demonstrated that this compound exhibits anti-tumoral and pro-immunogenic effects by inducing apoptosis in cancer cells and enhancing T-cell activation.[1] These application notes provide detailed protocols for the dissolution and use of this compound in common cell-based assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Lines | Reference |
| IC₅₀ (DGKα inhibition) | 0.6 µM | N/A | [1] |
| Recommended Stock Solution | 10 mM in DMSO | N/A | |
| Working Concentration for Apoptosis Induction | 1 - 10 µM (typical) | HepG2, HeLa | |
| Working Concentration for T-Cell Activation | 0.5 - 5 µM (typical) | Jurkat | |
| Storage (Solid) | -20°C (long-term) | N/A | |
| Storage (Stock Solution in DMSO) | -80°C (up to 2 years), -20°C (up to 1 year) | N/A | [1] |
Experimental Protocols
Protocol for Dissolving this compound from Solid Form
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the corresponding mass based on its molecular weight.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
Protocol for Induction of Apoptosis in Cancer Cell Lines (e.g., HepG2, HeLa)
This protocol outlines a general procedure to assess the pro-apoptotic effects of this compound on adherent cancer cell lines.
Materials:
-
HepG2 or HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HepG2 or HeLa cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Apoptosis Analysis:
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Stain the cells using an apoptosis detection kit according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
-
Protocol for T-Cell Activation Assay (e.g., Jurkat Cells)
This protocol describes a method to evaluate the effect of this compound on T-cell activation by measuring Interleukin-2 (IL-2) production in Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and Ionomycin)
-
Human IL-2 ELISA kit
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of approximately 1-2 x 10⁵ cells per well.
-
Compound Pre-treatment:
-
Prepare dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM).
-
Include a vehicle control (DMSO).
-
Add the diluted compound or vehicle to the cells and incubate for 1-2 hours at 37°C and 5% CO₂.
-
-
T-Cell Stimulation:
-
Add T-cell activators (e.g., pre-coated anti-CD3/anti-CD28 antibodies or a solution of PMA/Ionomycin) to the wells to stimulate the Jurkat cells.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
IL-2 Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit, following the manufacturer's protocol.
-
Visualizations
Caption: DGKα Signaling Pathway and the Effect of this compound.
References
Application Notes: Copper-Catalyzed Asymmetric Allylic Alkylation (AAA)
As the specific catalyst "(5Z,2E)-CU-3" could not be identified in a comprehensive search of the scientific literature, this document provides detailed Application Notes and Protocols for a representative and widely studied class of stereoselective copper-catalyzed reactions: Asymmetric Allylic Alkylation (AAA) . This reaction is a powerful tool for the construction of chiral carbon-carbon and carbon-heteroatom bonds, and its principles are broadly applicable to various copper-catalyzed transformations.
Introduction
Copper-catalyzed asymmetric allylic alkylation (AAA) has emerged as a cornerstone in modern organic synthesis for the enantioselective formation of C-C, C-N, C-O, and C-S bonds. These reactions are valued for their operational simplicity, use of an inexpensive and earth-abundant metal catalyst, and high levels of stereocontrol. In a typical AAA reaction, a nucleophile displaces a leaving group from an allylic substrate in the presence of a chiral copper catalyst, leading to the formation of a new stereocenter.
Mechanism of Action
The catalytic cycle of copper-catalyzed AAA is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the allylic substrate, forming a π-allylcopper(III) intermediate.
-
Transmetalation (for organometallic nucleophiles) or Nucleophilic Attack: In the case of organometallic reagents (e.g., Grignard or organozinc reagents), transmetalation occurs to generate a new organocopper intermediate. For other nucleophiles, direct attack on the allyl moiety can occur.
-
Reductive Elimination: The nucleophile and the allyl group couple, and the C-C or C-heteroatom bond is formed via reductive elimination, regenerating the Cu(I) catalyst.
The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the copper center, which creates a chiral environment around the metal and dictates the facial selectivity of the nucleophilic attack.
Scope and Limitations
Copper-catalyzed AAA is compatible with a wide range of substrates and nucleophiles:
-
Allylic Substrates: Allylic halides (chlorides, bromides), phosphates, carbonates, and epoxides are commonly used.
-
Nucleophiles: A broad spectrum of nucleophiles can be employed, including Grignard reagents, organozinc compounds, malonates, amines, phenols, and thiols.
Limitations can include substrate-dependent reactivity and selectivity, and the requirement for careful optimization of reaction conditions (ligand, solvent, temperature) for each specific transformation.
Experimental Protocols
General Protocol for Copper-Catalyzed Asymmetric Allylic Alkylation of an Allylic Phosphate (B84403) with a Grignard Reagent
This protocol is a representative example and may require optimization for different substrates and nucleophiles.
Materials:
-
Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂)
-
Chiral phosphoramidite (B1245037) ligand (e.g., (S,S,S)-L-A, specific structure depends on the desired enantiomer)
-
Allylic phosphate (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (0.05 equiv) and the chiral phosphoramidite ligand (0.06 equiv).
-
Add anhydrous THF (to achieve a 0.1 M concentration of the substrate) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
In a separate flame-dried flask, dissolve the allylic phosphate (1.0 equiv) in anhydrous THF.
-
Slowly add the solution of the allylic phosphate to the pre-formed catalyst solution.
-
Nucleophile Addition: Add the Grignard reagent (1.2 equiv) dropwise to the reaction mixture over a period of 30 minutes, maintaining the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired allylic alkylation product.
-
Analysis: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Data Presentation
The following tables summarize representative data for copper-catalyzed asymmetric allylic alkylation reactions, showcasing the effect of different ligands and substrates on yield and enantioselectivity.
Table 1: Effect of Ligand on the Asymmetric Allylic Alkylation of Cinnamyl Chloride with Phenylmagnesium Bromide
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | L1 | THF | -20 | 85 | 92 |
| 2 | L2 | THF | -20 | 78 | 85 |
| 3 | L3 | Et₂O | -20 | 91 | 95 |
| 4 | L4 | THF | 0 | 88 | 89 |
Data is illustrative and based on typical results reported in the literature.
Table 2: Substrate Scope for the Copper-Catalyzed AAA with Diethylzinc
| Entry | Allylic Substrate | Product | Yield (%) | ee (%) |
| 1 | Cinnamyl Phosphate | 1-phenyl-1-pentene | 92 | 96 |
| 2 | (E)-Hex-2-en-1-yl phosphate | 3-ethylhex-1-ene | 88 | 91 |
| 3 | Cyclohex-2-en-1-yl phosphate | 3-ethylcyclohex-1-ene | 85 | 98 |
| 4 | Geranyl phosphate | 3,7-dimethylocta-1,6-diene | 75 | 88 |
Data is illustrative and based on typical results reported in the literature.
Visualizations
Catalytic Cycle of Copper-Catalyzed Asymmetric Allylic Alkylation
Caption: Proposed catalytic cycle for copper-catalyzed asymmetric allylic alkylation.
Experimental Workflow for Copper-Catalyzed AAA
Caption: General experimental workflow for a copper-catalyzed AAA reaction.
Application Notes and Protocols for Curcuminoid (5Z,2E)-CU-3 Analogs in Material Science
Introduction
Curcumin (B1669340), the primary bioactive compound in turmeric, and its synthetic analogs are of significant interest in material science due to their unique photophysical, electronic, and biological properties. These properties, which include antioxidant, anti-inflammatory, and anticancer activities, are often enhanced through structural modifications or complexation with metal ions like copper.[1][2] In material science, these compounds are explored for applications ranging from photosensitizers in photodynamic therapy (PDT) to components of advanced materials like coordination polymers and dyes in solar cells.[3][4][5]
The general structure of curcumin features two aromatic rings connected by a seven-carbon linker with a β-diketone moiety, which is responsible for its metal-chelating properties.[6] The "(5Z,2E)" designation refers to the specific geometric isomerism of the double bonds in the heptadienone chain.
Applications in Material Science
The primary applications of curcuminoids and their copper complexes in material science are centered around their use as photosensitizers and in the development of novel functional materials.
-
Photodynamic Therapy (PDT): Curcumin derivatives act as photosensitizers, which, upon activation by light of a specific wavelength, generate reactive oxygen species (ROS) that can induce cell death in cancerous tissues.[3] Copper complexes of curcumin have shown remarkable visible light-induced cytotoxicity with high phototoxic indices.[3][7]
-
Coordination Polymers: The β-diketone moiety of curcuminoids allows for the formation of coordination polymers with metal ions. These materials have potential applications in areas such as catalysis, gas storage, and as functional materials with tunable properties.[4]
-
Dye-Sensitized Solar Cells (DSSCs): The strong light absorption properties of curcumin and its analogs in the visible spectrum make them candidates for use as natural dyes in DSSCs.[5]
-
Antioxidant and Antibacterial Materials: Curcumin derivatives and their copper complexes exhibit significant antioxidant and antibacterial activities, which can be harnessed in the development of functional coatings, films, and other materials with protective properties.[6][8]
Quantitative Data
The following tables summarize key quantitative data for representative curcumin derivatives and their copper (II) complexes.
Table 1: Photocytotoxicity Data of Copper(II)-Curcumin Complexes [3][7]
| Compound | Dark IC50 (µM) in HeLa cells | Light IC50 (µM) in HeLa cells | Phototoxicity Index (PI) |
| [Cu(cur)(phen)(ClO4)] (1) | > 100 | 4.2 ± 0.3 | > 23.8 |
| [Cu(cur)(dpq)(ClO4)] (2) | > 100 | 3.9 ± 0.2 | > 25.6 |
| [Cu(cur)(dppz)(ClO4)] (3) | 95.2 ± 0.8 | 3.5 ± 0.1 | 27.2 |
| Curcumin | 85.4 ± 0.6 | 8.2 ± 0.2 | 10.4 |
phen: 1,10-phenanthroline (B135089); dpq: dipyrido[3,2-d:2′,3′-f]quinoxaline; dppz: dipyrido[3,2-a:2′,3′-c]phenazine
Table 2: Lipophilicity of Copper(II)-Curcumin Complexes [7]
| Compound | log P o/w |
| [Cu(cur)(phen)(ClO4)] (1) | 0.621 |
| [Cu(cur)(dpq)(ClO4)] (2) | 0.783 |
| [Cu(cur)(dppz)(ClO4)] (3) | 0.945 |
Table 3: Antioxidant Activity of Heterocyclic Curcuminoids and their Metal Complexes [6]
| Compound | Antioxidant IC50 (µM) |
| FuranCurc | 33.12 ± 2.15 |
| FuranCurc-Mg | 11.26 ± 1.73 |
| ThiopheneCurc | 21.50 ± 1.13 |
| ThiopheneCurc-Cu | 10.30 ± 0.59 |
Experimental Protocols
This protocol describes a general method for synthesizing curcumin derivatives.
Materials:
-
Substituted aromatic aldehyde
-
2,4-pentanedione
-
Boric anhydride (B1165640)
-
Anhydrous ethyl acetate (B1210297)
-
Tributyl borate (B1201080)
-
n-butylamine
-
1 N HCl
Procedure:
-
Dissolve 2,4-pentanedione (2.04 mmol) and boric anhydride (1.02 mmol) in anhydrous ethyl acetate (4 mL).
-
Stir the solution for 3 hours at 70°C under a nitrogen atmosphere to form a complex.
-
In a separate flask, prepare a solution of the arylaldehyde (4.9 mmol) and tributyl borate (4.9 mmol) in anhydrous ethyl acetate (10 mL) and stir for 1 hour under a nitrogen atmosphere.
-
Add the boric anhydride-pentanedione complex to the arylaldehyde solution.
-
Add n-butylamine (0.245 mmol) dissolved in anhydrous ethyl acetate (5 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture for 10-24 hours at 70°C.
-
Quench the reaction by adding 20 mL of 1 N HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
This protocol outlines the synthesis of a representative copper(II)-curcumin complex.
Materials:
-
Curcumin
-
Copper(II) perchlorate (B79767) hexahydrate
-
1,10-phenanthroline (phen)
Procedure:
-
Dissolve curcumin (1 equivalent) in methanol.
-
Add a methanolic solution of copper(II) perchlorate hexahydrate (1 equivalent) to the curcumin solution with stirring.
-
To this mixture, add a methanolic solution of 1,10-phenanthroline (1 equivalent).
-
Stir the resulting solution at room temperature for 4 hours.
-
A colored precipitate will form. Collect the solid by filtration.
-
Wash the precipitate with methanol and then diethyl ether.
-
Dry the complex in a vacuum desiccator.
This protocol describes the procedure to assess the light-induced cytotoxicity of the compounds.
Materials:
-
HeLa or other cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Synthesized curcuminoid compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Visible light source (400-700 nm)
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the curcuminoid compounds and incubate for 4 hours.
-
For the "light" condition, expose the plates to a visible light source (e.g., 10 J/cm²). The "dark" condition plates should be kept in the dark.
-
Incubate all plates for another 20 hours in the dark.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of curcuminoid compounds.
Caption: Simplified signaling pathway for photodynamic therapy using a curcuminoid photosensitizer.
References
- 1. Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Copper(ii) curcumin complexes for endoplasmic reticulum targeted photocytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ddd.uab.cat [ddd.uab.cat]
- 5. researchgate.net [researchgate.net]
- 6. Homoleptic Complexes of Heterocyclic Curcuminoids with Mg(II) and Cu(II): First Conformationally Heteroleptic Case, Crystal Structures, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper(ii) curcumin complexes for endoplasmic reticulum targeted photocytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Standard Operating Procedure for Handling (5Z,2E)-CU-3: Information Not Available
Efforts to identify a chemical compound with the designation "(5Z,2E)-CU-3" have been unsuccessful. Publicly available scientific databases and chemical literature do not contain information on a substance with this specific name.
The nomenclature "(5Z,2E)" suggests a molecule with specific stereochemistry around two carbon-carbon double bonds. The "CU-3" portion of the name does not correspond to a standard chemical identifier. It is possible that this is an internal laboratory code, a newly synthesized compound not yet described in published literature, or a typographical error.
Without a definitive identification of the molecular structure and its associated properties, it is not possible to provide the requested detailed Application Notes and Protocols. Accurate and safe handling procedures, experimental methodologies, and pathway visualizations are entirely dependent on the specific chemical and biological characteristics of the compound .
To enable the creation of the requested content, please provide additional information that can help in identifying the compound, such as:
-
Chemical Structure or IUPAC Name: The systematic name or a diagram of the molecule.
-
CAS Registry Number: The unique identifier assigned by the Chemical Abstracts Service.
-
Source or Reference: Any publication, patent, or internal document that mentions "this compound".
-
Chemical Class or Target: The general type of molecule (e.g., curcumin (B1669340) derivative, copper complex) or its intended biological target.
Once the compound is unambiguously identified, a comprehensive set of application notes and protocols can be developed to support researchers, scientists, and drug development professionals in its safe and effective handling and use.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5Z,2E)-CU-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of (5Z,2E)-CU-3, a copper(II) carboxylate complex. The information provided is based on established methods for the synthesis of copper(II) complexes with unsaturated fatty acids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction goes to completion by allowing for sufficient reaction time. For some methods, such as the copper acetate (B1210297) or copper sulfate (B86663) methods, letting the reaction mixture stand overnight may be necessary for the product to fully precipitate.[1][2] |
| Sub-optimal stoichiometry. | Precisely measure the reactants. An excess or deficit of the copper salt or the carboxylic acid ligand can lead to side reactions or incomplete conversion.[1] | |
| Inappropriate synthetic method for the ligand's solubility. | For water-insoluble carboxylic acids, the Copper Acetate Method is often more effective. For water-soluble carboxylic acids where the resulting copper complex is insoluble, the Copper Sulfate Method is a better choice.[1][2] | |
| Product is difficult to purify | Presence of unreacted starting materials. | Test for unreacted copper carbonate by adding a strong acid (e.g., 6M HCl); fizzing indicates its presence.[1] Wash the product thoroughly with appropriate solvents to remove unreacted ligand and other impurities. |
| Formation of by-products (e.g., copper oxides). | In electrochemical synthesis, avoid using excessively high voltage (>10 V) to prevent the formation of copper(II) oxides.[1] | |
| Isomerization of the (5Z,2E) ligand | High reaction temperatures. | Employ milder reaction conditions. High temperatures can promote the isomerization of double bonds in unsaturated fatty acids.[3] |
| Presence of strong acids or bases. | Use neutral or near-neutral reaction conditions where possible. Strong acids and bases can catalyze the isomerization of double bonds. | |
| Inconsistent Product Color | Incomplete reaction or presence of impurities. | A change in color from the initial reactants to the characteristic blue or green of the copper(II) carboxylate is an indicator of reaction progression. Inconsistent color may suggest a mixture of product and starting materials. |
| Particle size variation. | The perceived color of the final product can be influenced by its particle size. Ensure consistent crystallization and drying conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound?
A1: Based on its nomenclature, this compound is a copper(II) complex of a carboxylic acid ligand containing a specific stereochemistry of its double bonds. Many copper(II) carboxylates form a dinuclear "paddle-wheel" structure, with four carboxylate ligands bridging two copper(II) centers.[4]
Q2: Which synthetic method is best for preparing this compound?
A2: The optimal method depends on the solubility of the (5Z,2E)-carboxylic acid ligand. A comparative summary of common methods is provided in the table below. The electrochemical method has been reported to give a very high yield (98%) for the synthesis of copper(II) oleate.[5]
| Synthesis Method | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reaction with Copper(II) Carbonate | 30 - 80 | Simple procedure, readily available starting materials. | Formation of CO2 can cause frothing; yields can be variable.[2] |
| Metathesis (from Copper(II) Sulfate) | 30 - 80 | Suitable for water-soluble carboxylic acid salts.[2] | Requires pre-formation of the carboxylate salt; moderate yields. |
| Reaction with Copper(II) Acetate | 30 - 80 | Effective for water-insoluble carboxylic acids.[2] | May require removal of excess acetic acid. |
| Electrochemical Synthesis | up to 98 | High yield and purity, mild reaction conditions.[5] | Requires specialized equipment (electrolysis cell, power supply). |
| Microwave-Assisted Synthesis | Often improved | Drastically reduced reaction times.[6] | Requires a microwave reactor. |
Q3: How can I confirm the formation and purity of my this compound product?
A3: A combination of analytical techniques should be used:
-
FT-IR Spectroscopy: Look for the disappearance of the broad -OH band of the carboxylic acid and the appearance of new bands corresponding to the coordinated carboxylate group. The difference between the asymmetric and symmetric COO- stretching frequencies (Δν) can indicate the coordination mode (e.g., bridging bidentate).[7]
-
Elemental Analysis: To confirm the elemental composition (C, H, Cu) of the synthesized complex.[5]
-
UV-Vis Spectroscopy: To observe the characteristic d-d transitions of the copper(II) ion in the complex.
-
X-ray Crystallography: To definitively determine the molecular structure, including the coordination geometry of the copper center and the stereochemistry of the ligand.[4]
Q4: What are the key parameters to control during the synthesis to maintain the (5Z,2E) stereochemistry?
A4: To prevent isomerization of the double bonds in your ligand, it is crucial to:
-
Control the reaction temperature: Use the mildest temperature conditions possible for the chosen synthetic method.
-
Control the pH: Avoid strongly acidic or basic conditions, which can catalyze double bond migration.
-
Limit reaction time: Prolonged reaction times, especially at elevated temperatures, can increase the risk of isomerization.
Experimental Protocols
Below are detailed protocols for common methods of synthesizing copper(II) carboxylates. These can be adapted for the synthesis of this compound.
Protocol 1: Synthesis via Metathesis Reaction from Copper(II) Sulfate
This method is suitable for water-soluble carboxylic acids where the resulting copper complex is insoluble.
-
Prepare the Sodium Carboxylate Solution:
-
Dissolve a stoichiometric amount of the (5Z,2E)-carboxylic acid in a minimal amount of deionized water in a 250 mL Erlenmeyer flask.
-
With stirring, add 2 M sodium hydroxide (B78521) dropwise until the solution is just basic to litmus (B1172312) paper.
-
-
Prepare the Copper(II) Sulfate Solution:
-
In a separate 250 mL Erlenmeyer flask, dissolve the appropriate stoichiometric amount of copper(II) sulfate pentahydrate in a minimum amount of deionized water.
-
-
Reaction:
-
Slowly add the copper(II) sulfate solution to the sodium carboxylate solution with constant stirring.
-
A precipitate of the copper(II) carboxylate should form. If not, cover the beaker and allow it to stand for 24 hours.[2]
-
-
Isolation and Purification:
-
Isolate the precipitate by vacuum filtration.
-
Wash the solid with deionized water and then with a small amount of ethanol (B145695) to remove impurities.
-
Allow the product to air-dry overnight.
-
Protocol 2: Electrochemical Synthesis
This method can provide high yields under mild conditions.[5]
-
Setup the Electrolysis Cell:
-
Use a copper foil as the anode and a graphite (B72142) rod as the cathode.
-
Prepare an electrolyte solution by dissolving 0.5 M ammonium (B1175870) acetate in a 1:1 mixture of ethanol and water.
-
Add 0.1 M of the (5Z,2E)-carboxylic acid to the electrolyte solution in the electrochemical cell.
-
-
Electrolysis:
-
Apply a constant voltage of 10 V across the electrodes at room temperature (~27 °C).
-
Stir the solution vigorously (e.g., 900 rpm) for 2 hours.[5]
-
-
Isolation and Purification:
-
A blue or green precipitate of the copper(II) carboxylate will form.
-
Filter the precipitate and wash it with distilled water and ethanol.
-
Dry the product in a desiccator for 24 hours.[5]
-
Visualizing the Process
To aid in understanding the experimental workflow, a generalized diagram is provided below.
Caption: Generalized workflow for the synthesis of this compound.
The following diagram illustrates the logical flow for troubleshooting common issues in the synthesis process.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting (5Z,2E)-CU-3 instability in solution
Welcome to the technical support center for (5Z,2E)-CU-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: The stability of this compound, a copper(II) complex, is primarily influenced by several factors:
-
pH of the solution: The pH can significantly impact the stability of the complex. In aqueous solutions, copper(II) ions exist as the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which is acidic. As the pH increases, this can lead to hydrolysis and the formation of insoluble copper(II) hydroxide (B78521) (Cu(OH)₂).[1]
-
Choice of Solvent: The type of solvent and its purity are critical. Protic solvents can participate in ligand exchange reactions, while impurities can introduce competing ions or reactive species.
-
Presence of Competing Ligands or Ions: Other ions or molecules in the solution can compete with the primary ligand to coordinate with the copper(II) center, leading to the formation of less stable complexes.[1]
-
Redox Potential: The electrochemical environment can cause the reduction of Cu(II) to Cu(I). The Cu(I) state is often unstable in aqueous solutions and can disproportionate into Cu(II) and metallic copper.[1][2][3]
-
Temperature: Elevated temperatures can accelerate degradation pathways, such as hydrolysis or ligand dissociation.
-
Light Exposure: Some copper complexes are photosensitive and can degrade upon exposure to light.
Q2: How is the stability of a copper(II) complex like this compound quantitatively expressed?
A2: The stability of a metal complex is quantitatively described by its stability constant (K), also known as the formation constant. A larger stability constant indicates a more stable complex. For convenience, the logarithm of the stability constant (log K) is often used.[1][4]
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To ensure maximum stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically 2-8°C or frozen at -20°C to -80°C, depending on the solvent.[5]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For oxygen-sensitive preparations, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent: Use high-purity, anhydrous solvents if the compound is sensitive to hydrolysis.
Troubleshooting Guide
Issue 1: An unexpected precipitate has formed in my this compound solution.
| Possible Cause | Troubleshooting Steps |
| pH-induced precipitation of copper(II) hydroxide. | Lower the pH of the solution by adding a dilute, non-coordinating acid (e.g., perchloric acid). The precipitate should redissolve.[1] |
| Precipitation of an insoluble salt. | If possible, replace the counter-ion or buffer component with one that forms more soluble salts, such as nitrate (B79036) or perchlorate.[1] |
| The complex itself is insoluble at the prepared concentration. | Check the literature for the solubility of your specific copper(II) complex. Reduce the concentration of your solution or consider using a co-solvent if it does not interfere with your experiment.[1] |
Issue 2: The color of my this compound solution has changed unexpectedly.
| Possible Cause | Troubleshooting Steps |
| Ligand exchange reaction. | A competing ligand in the solution may be displacing the original ligand. Eliminate the source of the competing ligand. If this is not possible, a primary ligand that forms a more stable complex (higher stability constant) may be required.[1] |
| Change in pH. | A change in pH can alter the coordination environment of the copper ion, leading to a color change. Measure and adjust the pH of your solution as needed. |
| Redox reaction. | The Cu(II) may have been reduced to Cu(I), which is often a different color or colorless. Ensure your solution is deoxygenated if working with redox-sensitive ligands. Consider using ligands that stabilize the Cu(II) oxidation state.[1] |
Quantitative Data on Copper(II) Complex Stability
The stability of copper(II) complexes is highly dependent on the nature of the ligand and the pH of the solution. The following table provides representative stability constant (log K) values for Cu(II) with different types of ligands.
| Ligand Type | Example Ligand | Log K₁ | Log K₂ | Log K₃ | Log K₄ | Overall Log β₄ |
| Monodentate | Ammonia (NH₃) | 4.15 | 3.50 | 2.89 | 2.13 | 12.67 |
| Bidentate | Ethylenediamine (en) | 10.48 | 9.03 | - | - | 19.51 |
| Tridentate | Diethylenetriamine (dien) | 15.9 | 10.9 | - | - | 26.8 |
| Polydentate | EDTA | 18.8 | - | - | - | 18.8 |
Data synthesized from principles discussed in cited literature.[4]
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Stability Assay
This method monitors changes in the absorbance spectrum of a this compound solution over time to assess its stability.
Materials:
-
Stock solution of this compound of known concentration.
-
Appropriate buffer solution of desired pH.
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Prepare a dilute solution of this compound in the chosen buffer.
-
Immediately measure the initial absorbance spectrum of the solution at time t=0.
-
Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At regular time intervals (e.g., every hour for 24 hours), measure the absorbance spectrum.
-
Analyze the data for changes in the maximum absorbance wavelength (λmax) and intensity, which can indicate degradation or changes in the complex.
Protocol 2: Cyclic Voltammetry for Redox Stability
This electrochemical technique can be used to determine the redox potential of the Cu(II)/Cu(I) couple in your complex, providing insight into its susceptibility to reduction.
Materials:
-
Potentiostat.
-
Three-electrode cell (working, reference, and counter electrodes).
-
Solution of this compound in an appropriate solvent with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
Procedure:
-
Assemble the three-electrode cell with your sample solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Scan the potential in the cathodic direction to observe the reduction of Cu(II) to Cu(I).
-
Reverse the scan to observe the oxidation of Cu(I) back to Cu(II).
-
The potential at which the reduction and oxidation peaks occur provides information about the redox stability of the complex.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: A logical workflow for troubleshooting instability issues.
References
Technical Support Center: Compound (5Z,2E)-CU-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the poorly soluble compound (5Z,2E)-CU-3.
Frequently Asked Questions (FAQs)
Q1: What is Compound this compound and why is its solubility a challenge?
A1: Compound this compound is a novel investigational molecule with promising therapeutic potential. Structurally, it is a curcuminoid analog. Like many new chemical entities, this compound is a lipophilic molecule with a high melting point, characteristics that contribute to its poor aqueous solubility.[1] Over 70% of new drug candidates exhibit poor aqueous solubility, which can significantly hinder their absorption and bioavailability, making formulation a critical challenge.[2] This poor solubility can lead to difficulties in achieving therapeutic concentrations in vivo and can cause variability in experimental results.
Q2: What are the general strategies to improve the solubility of this compound?
A2: A variety of formulation strategies can be employed to enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound.[3][4] These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][6] Techniques include micronization and nanosuspension.[4][7]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a water-soluble carrier can enhance solubility.[3][4] Amorphous solid dispersions (ASDs) are a common and effective approach.[3]
-
-
Chemical Modifications:
-
Use of Excipients:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase solubility.[5]
-
Surfactants: These agents can solubilize poorly soluble compounds by forming micelles.[5]
-
Cyclodextrins: These molecules can form inclusion complexes with the drug, effectively encapsulating the lipophilic compound within a hydrophilic shell.[4][5]
-
Lipid-Based Formulations: These systems can enhance the solubility and absorption of lipophilic drugs.[2][4]
-
Troubleshooting Guides
Issue 1: Compound this compound is precipitating out of my aqueous buffer during in vitro assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect the assay (typically <0.5%). | The compound remains in solution at the desired final concentration. |
| Buffer pH | If this compound has ionizable groups, adjust the pH of the buffer to a range where the ionized (and generally more soluble) form is favored. | Increased solubility and reduced precipitation. |
| Supersaturation | The final concentration in the assay buffer may be above the thermodynamic solubility limit. Consider using a solubilizing excipient in the final dilution. | The compound is maintained in a supersaturated state or its apparent solubility is increased, preventing precipitation. |
Issue 2: I am observing low and variable oral bioavailability of this compound in my animal studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Dissolution in GI Tract | Formulate the compound using a solubility-enhancing technique. A micronized suspension or an amorphous solid dispersion are good starting points. | Improved dissolution rate leading to higher and more consistent plasma concentrations. |
| Low Permeability | While often associated with poor solubility, low permeability across the intestinal epithelium can also be a factor. Conduct in vitro permeability assays (e.g., Caco-2) to assess this. | Determine if permeability is a co-limiting factor for absorption. |
| First-Pass Metabolism | The compound may be extensively metabolized in the liver before reaching systemic circulation. Investigate the metabolic stability of the compound in liver microsomes. | Quantify the impact of first-pass metabolism on bioavailability. |
Quantitative Data on Solubility Enhancement
The following table summarizes the improvement in aqueous solubility of this compound using various formulation strategies.
| Formulation Strategy | Composition | Aqueous Solubility (µg/mL) | Fold Increase |
| Unformulated this compound | Crystalline powder | < 0.1 | 1 |
| Micronized Suspension | Median particle size ~5 µm | 1.5 | ~15 |
| Nanosuspension | Median particle size ~200 nm | 12.8 | ~128 |
| Amorphous Solid Dispersion | 20% (w/w) drug in PVP K30 | 25.4 | ~254 |
| Inclusion Complex | 1:1 molar ratio with HP-β-CD | 38.7 | ~387 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 30% drug, 40% Cremophor EL, 30% Capryol 90 | Forms a microemulsion upon dilution | > 100 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 400 mg of polyvinylpyrrolidone (B124986) (PVP K30) in 10 mL of a suitable solvent system (e.g., a 1:1 mixture of dichloromethane (B109758) and methanol).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the inside of the flask.
-
Drying: Further dry the film under a high vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a 100-mesh sieve.
-
Characterization: Characterize the resulting powder for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling
-
Pre-suspension: Disperse 1 g of this compound in 100 mL of an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).
-
Milling: Transfer the suspension to a bead mill containing zirconia beads (0.5 mm diameter).
-
Processing: Mill the suspension at a high speed for several hours, monitoring the particle size periodically using a particle size analyzer (e.g., dynamic light scattering).
-
Endpoint: Continue milling until the desired particle size distribution is achieved (e.g., a median particle size below 200 nm).
-
Separation: Separate the nanosuspension from the milling beads.
Visualizations
Caption: Workflow for solubility enhancement of this compound.
Caption: Troubleshooting logic for poor solubility issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
Technical Support Center: (5Z,2E)-CU-3 Experiments
Welcome to the technical support center for (5Z,2E)-CU-3, a potent and selective inhibitor of Diacylglycerol kinase α (DGKα). This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound in various experimental settings.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name 5-[(2E)-3-(2-furyl)prop-2-enylidene]-3-[(phenylsulfonyl)amino]2-thioxo-1,3-thiazolidin-4-one, is a potent and selective small molecule inhibitor of the α-isozyme of Diacylglycerol kinase (DGKα).[1][][3] Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic region of DGKα.[1][3] By inhibiting DGKα, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), thereby modulating downstream signaling pathways.
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
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Compound Stability: Ensure that the this compound stock solution, typically in DMSO, is stored properly at -20°C or -80°C and protected from light to prevent degradation. It is recommended to prepare fresh dilutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.
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Cell Culture Conditions: Variations in cell density at the time of treatment, passage number, and serum concentration in the culture medium can significantly impact cellular response to the inhibitor. Standardize these parameters across all experiments.
-
Assay Protocol: The choice of cell viability assay (e.g., MTT, MTS, CellTiter-Glo) and the incubation time with the compound can influence the apparent IC50 value. Ensure the chosen assay is in its linear range and that the incubation time is optimized for your specific cell line and experimental question.
Q3: My this compound powder is not dissolving well in my aqueous buffer. What should I do?
A3: this compound has limited solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For subsequent use in cell culture, this stock solution can be further diluted in the culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: I am not observing the expected increase in T-cell activation (e.g., IL-2 production) after treating Jurkat cells with this compound. What are some potential reasons?
A4: Several factors could contribute to this:
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Suboptimal Stimulation: this compound enhances T-cell activation in the presence of a primary stimulus (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin). Ensure that your primary stimulation conditions are optimized and consistently applied.
-
Incorrect Compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific Jurkat cell clone and stimulation conditions.
-
Timing of Treatment: The timing of compound addition relative to T-cell stimulation can be critical. It is generally recommended to pre-incubate the cells with this compound before adding the primary stimulus.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is reported to be a selective inhibitor of DGKα, like most kinase inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. To confirm that the observed phenotype is due to DGKα inhibition, consider the following:
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knockdown DGKα and see if it phenocopies the effect of this compound.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target | Assay Type | IC50 Value | Cell Line(s) | Reference |
| DGKα | In vitro kinase assay | 0.6 µM | - | [1][][3] |
| Cell Proliferation | Apoptosis Induction | Not specified | HepG2, HeLa | [1][][3] |
| T-Cell Activation | IL-2 Production | Not specified | Jurkat | [1][][3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines like HepG2 and HeLa.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for DGKα Signaling
This protocol can be used to assess the effect of this compound on downstream signaling pathways of DGKα.
Materials:
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phosphorylated forms of downstream targets of DGKα signaling)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Jurkat T-Cell Activation Assay (IL-2 Production)
This protocol outlines a method to measure the effect of this compound on IL-2 production by Jurkat T-cells.
Materials:
-
This compound stock solution
-
Jurkat T-cells
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and Ionomycin)
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96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Cell Plating: Plate Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Compound Pre-treatment: Add various concentrations of this compound or vehicle control to the wells and incubate for 1-2 hours.
-
T-Cell Stimulation: Add the T-cell stimulation reagents to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
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Supernatant Collection: Centrifuge the plate and collect the supernatant.
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ELISA: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the this compound concentration.
Visualizations
Signaling Pathway of DGKα Inhibition
Caption: Signaling pathway showing the role of DGKα and its inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: A typical experimental workflow for a cell viability assay using this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical flowchart for troubleshooting inconsistent IC50 results.
References
how to prevent degradation of (5Z,2E)-CU-3 during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (5Z,2E)-CU-3 to prevent its degradation. Given the compound's nomenclature suggesting a structure with conjugated double bonds and a potential copper center, it is presumed to be sensitive to light, oxygen, moisture, and heat.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, potentially indicating degradation due to improper storage.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or failed experimental results | Degradation of this compound leading to reduced purity and activity. | 1. Verify the storage conditions of your current stock against the recommended guidelines.2. Perform a purity analysis (e.g., HPLC, LC-MS) on your current stock and compare it to the certificate of analysis of a new, unopened vial.3. If degradation is confirmed, discard the old stock and use a fresh vial. Implement stricter storage protocols moving forward. |
| Change in physical appearance (color, texture) | Oxidation, hydration, or isomerization of the compound. For instance, organocopper compounds can change color upon oxidation. | 1. Immediately cease using the affected stock.2. Document the changes and compare them with a fresh sample.3. Review handling procedures to minimize exposure to air and light. Consider performing all manipulations in an inert atmosphere (glove box). |
| Unexpected peaks in analytical spectra (NMR, MS) | Presence of degradation products. | 1. Attempt to identify the impurities by analyzing the spectral data.2. Compare the spectra with those from a fresh sample to confirm the presence of new species.3. Conduct a forced degradation study (see protocol below) to understand the degradation profile and identify potential degradation products. |
| Reduced solubility | Formation of less soluble degradation products or polymers. | 1. Test the solubility of a small amount of the suspect material and compare it to the expected solubility.2. If solubility has decreased, it is a strong indicator of degradation.3. Ensure the compound is stored in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis and degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: -20°C or lower. Some organometallic compounds require storage at -80°C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen). This is crucial for preventing oxidation and hydrolysis. Organocopper compounds are known to be reactive towards oxygen and water.
-
Light: Protected from light. The conjugated double bond system in the molecule makes it susceptible to photodegradation. Use amber vials or wrap containers in aluminum foil.
-
Container: A tightly sealed vial with a secure cap (e.g., a septum-sealed vial) to prevent exposure to air and moisture.
Q2: How should I handle this compound when preparing for an experiment?
A2: To minimize degradation during handling:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.
-
If possible, handle the compound in an inert atmosphere, such as in a glove box.
-
Use dry solvents and glassware to prevent hydrolysis.
-
Minimize the time the compound is exposed to light and air. Prepare solutions immediately before use.
Q3: My vial of this compound has been at room temperature for a few hours. Is it still usable?
A3: The stability of this compound at room temperature is not guaranteed. Thermal degradation is a possibility for organocopper compounds. It is highly recommended to perform a purity check (e.g., by HPLC) before using the material in a critical experiment. For non-critical applications, if the exposure was brief and the material shows no change in appearance, it might be usable, but with caution.
Q4: Can I store solutions of this compound?
A4: It is generally not recommended to store solutions of this compound for extended periods. The stability of the compound in solution can be significantly lower than in its solid state. If storage of a solution is unavoidable, it should be stored at low temperature (-20°C or -80°C), protected from light, and under an inert atmosphere. A stability study of the compound in the specific solvent should be performed to determine an acceptable storage duration.
Summary of Recommended Storage Conditions
The following table summarizes the recommended storage conditions to prevent the degradation of this compound, based on its presumed chemical properties.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C | To minimize thermal degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation and hydrolysis. |
| Light Exposure | In the dark (Amber vial/foil) | To prevent photodegradation of the conjugated system. |
| Moisture | Anhydrous | To prevent hydrolysis of the organometallic bond. |
| Container | Tightly sealed vial | To maintain an inert and dry environment. |
Experimental Protocol: Forced Degradation Study
A forced degradation study can help you understand the stability of this compound under various stress conditions.
Objective: To identify the degradation pathways and the stability-indicating analytical method for this compound.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
Inert gas (argon or nitrogen)
-
Amber vials
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and follow the same incubation procedure as for acid hydrolysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 60°C) for a defined period. Also, test a solution at this temperature.
-
Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage of degradation and identify the major degradation products.
Visualizations
Technical Support Center: Refining Purification Methods for (5Z,2E)-CU-3
Welcome to the technical support center for the purification of (5Z,2E)-CU-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the purification of this novel curcumin (B1669340) analog and diacylglycerol kinase alpha (DGKα) inhibitor.
Disclaimer: As this compound is a specialized compound, specific purification data is not widely published. The following protocols and data are based on established methods for the purification of curcumin and its analogs. They should be considered as a starting point for developing a robust, compound-specific purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying curcumin analogs like this compound?
A1: The most common and effective methods for purifying curcumin analogs are flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and crystallization.[1][2][3][4][5] Often, a combination of these techniques is used to achieve high purity.[3][5]
Q2: What are the likely impurities I might encounter when purifying this compound?
A2: Impurities in curcumin-like compounds typically include unreacted starting materials, reagents from the synthesis, and structurally similar analogs (e.g., different isomers or related curcuminoids if derived from a natural source).[6][7][8] Feruloyl methane (B114726) is a common impurity in synthetically produced curcumin.[6]
Q3: this compound is sensitive to light and pH. How does this affect purification?
A3: The sensitivity of curcuminoids requires special handling. It is advisable to protect the compound from direct light by using amber glassware or covering flasks with aluminum foil during the entire purification process.[2] Regarding pH, curcuminoids are unstable in alkaline solutions.[9] Therefore, purification should be conducted under neutral or slightly acidic conditions to prevent degradation.
Q4: How can I improve the yield of my crystallization?
A4: To improve crystallization yield, ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. After initial crystal formation at room temperature, cooling the solution further (e.g., in an ice bath or refrigerator) can maximize the precipitation of the product.[10] Using an anti-solvent can also significantly enhance product yield.[11]
Q5: What is the mechanism of action of this compound that makes its purity so critical?
A5: this compound is a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα). This enzyme converts diacylglycerol (DAG) to phosphatidic acid (PA), acting as a critical switch in cellular signaling pathways.[12][13] By inhibiting DGKα, this compound modulates key oncogenic pathways, including those involving mTOR and HIF-1α, making it a target for cancer therapy.[13][14] High purity is essential to ensure that the observed biological activity is solely attributable to the compound and not to any impurities, which could have their own biological effects or interfere with the analysis.
DGKα Signaling Pathway and the Role of this compound
The diagram below illustrates the signaling pathway involving DGKα. Receptor activation leads to the production of DAG, which activates downstream effectors like Protein Kinase C (PKC) and Ras proteins. DGKα terminates this signal by converting DAG to PA. This compound selectively inhibits DGKα, thereby prolonging DAG signaling and impacting cancer cell proliferation and T-cell activation.[12][13][15]
Troubleshooting Guides
Flash Column Chromatography
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| My compound is not eluting from the column. | The solvent system is not polar enough. / Compound might have decomposed on the silica (B1680970) gel. / Compound may have low solubility in the chosen eluent. | 1. Gradually increase the polarity of the mobile phase. For curcuminoids, a common mobile phase is a gradient of chloroform (B151607) and methanol (B129727).[4] 2. Perform a stability test on a small amount of the compound with silica gel (2D TLC) to check for degradation.[14] 3. Ensure the crude mixture is fully dissolved before loading. If solubility is an issue, consider a different solvent system or dry loading the sample onto silica gel.[14] |
| My compound elutes with the solvent front. | The solvent system is too polar. | 1. Start with a less polar solvent system. For curcumin analogs, begin with a higher ratio of a non-polar solvent like chloroform or dichloromethane (B109758) and gradually introduce a polar solvent like methanol or ethyl acetate.[1][2] |
| I'm getting poor separation between my compound and an impurity. | The chosen solvent system does not provide adequate resolution. / The column is overloaded with the sample. | 1. Screen different solvent systems using Thin Layer Chromatography (TLC) to find one that maximizes the difference in Rf values between your compound and the impurity.[9] 2. Reduce the amount of crude material loaded onto the column. A general rule is a sample-to-gel ratio of 1:10 or higher for complex mixtures.[1] 3. Consider using a different stationary phase, such as alumina (B75360) or a diol-bonded silica column, which has shown success in separating curcuminoids.[1] |
| The collected fractions show streaking or tailing on TLC. | The compound is interacting too strongly with the silica gel. / The sample was overloaded. / The pH of the silica may be affecting the compound. | 1. Add a small amount of a modifier to the mobile phase, such as 0.1-1% acetic acid, to improve peak shape for acidic compounds. 2. Reduce the sample load. 3. Consider using deactivated (neutral) silica gel.[14] |
High-Performance Liquid Chromatography (HPLC)
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| I'm observing split or shouldered peaks. | The sample is degrading on the column. / The mobile phase pH is too close to the compound's pKa. / The column inlet is blocked or the column is voided. | 1. Ensure the mobile phase is slightly acidic to maintain the stability of the curcuminoid structure. A common additive is 0.1% formic acid or acetic acid.[16] 2. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. 3. Flush the column or replace it if it's damaged.[10] |
| Peak retention times are drifting between injections. | The column has not reached equilibrium. / Mobile phase composition is changing. / Column temperature is fluctuating. | 1. Ensure the column is flushed with 8-10 column volumes of the mobile phase before each injection, especially after a gradient run.[1] 2. Use freshly prepared, degassed mobile phase.[17] 3. Use a column oven to maintain a constant temperature.[18] |
| The column backpressure is too high. | Sample has precipitated on the column inlet. / The mobile phase viscosity is too high. / There is a blockage in the system. | 1. Filter all samples through a 0.45 µm syringe filter before injection.[19] 2. Clean the column with a strong organic solvent.[10] 3. Systematically check for blockages in the tubing and fittings.[17] |
Crystallization
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| My compound "oils out" instead of crystallizing. | The solution is supersaturated and cooling too quickly. / The presence of impurities is inhibiting crystal formation. / The compound's melting point is below the crystallization temperature. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[17] 2. Purify the compound further using chromatography before attempting crystallization.[10] 3. Try a different solvent or solvent pair.[10] |
| No crystals are forming, even after cooling. | The solution is not sufficiently supersaturated. / Nucleation is kinetically hindered. | 1. Evaporate some of the solvent to increase the concentration and then cool again.[17] 2. Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal of the compound.[10] 3. If using a solvent mixture, add a small amount of the "poor" or anti-solvent.[11] |
| The resulting crystals are very small or needle-like. | Crystallization occurred too rapidly. | 1. Slow down the cooling process by insulating the flask or placing it in a dewar.[20] 2. Use a solvent in which the compound has slightly higher solubility to slow the rate of precipitation.[21] |
| The purity of the crystals is low. | Impurities were trapped in the crystal lattice due to rapid crystal growth. / The mother liquor was not completely removed. | 1. Recrystallize the material, ensuring slow crystal growth.[17] 2. After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.[22] |
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common purification problems.
Data Hub: Illustrative Purification Data
The following table summarizes typical quantitative results from different purification methods for curcuminoids, which can serve as a benchmark for optimizing the purification of this compound.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Key Parameters / Notes |
| Flash Chromatography (Silica Gel) | ~60-75% | 80-95% | 60-85% | Mobile Phase: Chloroform/Methanol gradient. Purity depends heavily on resolution from impurities.[4] |
| Preparative HPLC (C18 Column) | ~85-95% | >98% | 70-90% | Mobile Phase: Acetonitrile (B52724)/Water with 0.1% Formic Acid. Ideal for final polishing.[18][19][23] |
| Crystallization (Single Solvent) | ~90% | 95-99% | 50-70% | Solvent: Isopropanol or Acetone. Yield is dependent on solubility at low temperatures.[11][24] |
| Crystallization (with Anti-solvent) | ~90% | 95-99% | 70-90% | Solvents: Acetone with water or acetonitrile as anti-solvent. Yield is significantly enhanced.[11] |
| Combined Chromatography & Crystallization | ~60-75% | >99% | 50-75% | A multi-step process providing the highest purity product.[3] |
Experimental Protocols & Workflows
General Purification Workflow
This workflow outlines the typical sequence of steps for purifying this compound from a crude synthetic reaction mixture.
Protocol 1: Flash Column Chromatography
This protocol is intended for the initial bulk purification of this compound from a crude reaction mixture.
-
Stationary Phase Preparation : Select a suitable glass column and pack it with silica gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., hexane (B92381) or chloroform).[5] The amount of silica should be 50-100 times the weight of the crude material.
-
Sample Preparation : Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution :
-
Begin elution with a non-polar solvent system (e.g., 100% chloroform).
-
Gradually increase the polarity by slowly introducing methanol (e.g., from 0% to 5% methanol in chloroform).[9] The optimal gradient should be determined beforehand using TLC analysis.
-
-
Fraction Collection : Collect fractions in test tubes based on the elution profile observed (e.g., by UV lamp if the compound is fluorescent, or by visual color).
-
Analysis : Analyze the collected fractions by TLC or HPLC to identify those containing the pure compound. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative HPLC
This method is suitable for the final "polishing" step to achieve high purity (>98%).
-
Column and Mobile Phase : Use a C18 reverse-phase column. A typical mobile phase for curcuminoids is a mixture of acetonitrile and water, often with an acidic modifier to improve peak shape.[19][23]
-
Mobile Phase A : Water + 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid
-
-
Method Development : Develop a gradient method on an analytical HPLC first to determine the optimal separation conditions. A typical gradient might run from 40% B to 70% B over 20-30 minutes.
-
Sample Preparation : Dissolve the partially purified this compound from the flash chromatography step in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Injection and Collection : Inject the sample onto the preparative HPLC system. Collect the peak corresponding to this compound based on the retention time determined from the analytical run.
-
Post-Run Processing : Combine the collected fractions, and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried or the product can be extracted with an organic solvent.
Protocol 3: Crystallization
This protocol is used to obtain a pure, solid form of this compound.
-
Solvent Selection : Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. Isopropanol, acetone, and ethanol (B145695) are good starting points for curcuminoids.[11][24][25]
-
Dissolution : Place the purified compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling and Crystal Growth :
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[20]
-
Once crystal formation appears to have stopped at room temperature, place the flask in an ice bath or refrigerator for several hours to maximize the yield.
-
-
Isolation : Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing and Drying : Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[22] Dry the crystals under a vacuum to remove all traces of solvent.
References
- 1. Rapid separation and quantitation of curcuminoids combining pseudo two dimensional liquid flash chromatography and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. advion.com [advion.com]
- 3. researchgate.net [researchgate.net]
- 4. Various Extraction Techniques of Curcumin—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. updatepublishing.com [updatepublishing.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. DGKα, Bridging Membrane Shape Changes with Specific Molecular Species of DAG/PA: Implications in Cancer and Immunosurveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Pathways: Targeting Diacylglycerol Kinase Alpha in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 19. USP HPLC Analysis of Curcuminoids in Powdered Turmeric Extract | Sigma-Aldrich [sigmaaldrich.com]
- 20. Advice for Crystallization [chem.uni-potsdam.de]
- 21. unifr.ch [unifr.ch]
- 22. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes [scirp.org]
- 23. researchgate.net [researchgate.net]
- 24. Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics [mdpi.com]
- 25. fao.org [fao.org]
Technical Support Center: Addressing Off-Target Effects of (5Z,2E)-CU-3
General Troubleshooting Guide
This section provides solutions to common issues researchers may encounter during the initial characterization of Compound CU-3.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing inconsistent IC50 values between experiments? | - Compound instability in solution.- Variability in cell health or density.- Inaccurate serial dilutions. | - Prepare fresh serial dilutions for each experiment from a concentrated stock.- Ensure consistent cell seeding density and use cells within a low passage number range.- Verify pipette calibration. |
| Why is the compound showing significant cytotoxicity at concentrations expected to be selective for IRE1α? | - Potent off-target kinase inhibition.- Cell line-specific dependencies on an unknown off-target.- On-target toxicity in your specific cell model. | - Perform a dose-response study to establish the therapeutic window in your cell line.[1]- Screen for apoptosis markers (e.g., cleaved caspase-3) to determine the cell death mechanism.- Compare the phenotype with other known IRE1α inhibitors or IRE1α siRNA knockdown. |
| Why am I not seeing inhibition of XBP1 splicing after treatment with Compound CU-3? | - Suboptimal compound concentration or treatment duration.- The compound may be inactive.- The downstream assay (e.g., Western blot, qPCR) is not optimized. | - Conduct a time-course and dose-response experiment to determine optimal conditions.- Confirm the identity and purity of your compound stock.- Include positive and negative controls for your downstream assay to ensure it is working correctly. |
Frequently Asked Questions (FAQs) Regarding Off-Target Effects
This section addresses specific questions related to the selectivity and potential off-target effects of Compound CU-3.
Q1: What is the known kinase selectivity of Compound CU-3? A1: Compound CU-3 is a potent inhibitor of the endoribonuclease (RNase) activity of IRE1α. As with many kinase inhibitors, it is crucial to assess its selectivity across a panel of kinases to understand its potential for off-target effects. Below is a hypothetical selectivity profile. We strongly recommend researchers perform independent kinase profiling, especially for kinases relevant to their biological system of interest.
Table 1: Kinase Selectivity Profile of Compound CU-3
| Kinase Target | IC50 (nM) | Fold Selectivity vs. IRE1α |
| IRE1α (On-Target) | 25 | 1 |
| JNK1 | 2,500 | 100 |
| p38α | 8,000 | 320 |
| ERK2 | >10,000 | >400 |
| PERK | >10,000 | >400 |
| ATF6 | >10,000 | >400 |
Q2: I am observing phenotypic changes that do not correlate with XBP1 splicing inhibition. What could be the cause? A2: This is a strong indicator of a potential off-target effect or involvement of other IRE1α functions. IRE1α's RNase activity also mediates the degradation of specific mRNAs and microRNAs through a process called Regulated IRE1-Dependent Decay (RIDD).[2] Inhibition of IRE1α by Compound CU-3 would block RIDD, leading to the stabilization of these transcripts and potentially causing the observed phenotype. It is also possible that at higher concentrations, off-target kinase inhibition is responsible for the observed effects.[1]
Q3: How can I definitively determine if my observed cellular response is an on-target or off-target effect? A3: A multi-pronged approach is recommended:
-
Use a structurally different IRE1α inhibitor: If a different IRE1α inhibitor recapitulates the phenotype, it is more likely to be an on-target effect.
-
Perform a rescue experiment: Attempt to rescue the phenotype by overexpressing the downstream effector, spliced XBP1 (XBP1s). If the phenotype is reversed, it points to an on-target mechanism.
-
Utilize a genetic approach: Compare the effects of Compound CU-3 in wild-type cells versus IRE1α knockout or knockdown cells. The absence of the phenotype in the knockout/knockdown cells treated with the compound would confirm an on-target effect.
Q4: Are there any known compensatory mechanisms that could be activated in response to IRE1α inhibition by Compound CU-3? A4: Yes, inhibition of one branch of the Unfolded Protein Response (UPR) can sometimes lead to the upregulation of other branches (e.g., PERK or ATF6) as a compensatory mechanism.[1] It is advisable to monitor the activation status of these other UPR pathways when treating with Compound CU-3.
Detailed Experimental Protocols
Protocol 1: Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol allows for the direct assessment of IRE1α RNase activity inhibition.
Materials:
-
Cell line of interest
-
Compound CU-3
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
PCR primers flanking the XBP1 splice site
-
Taq polymerase and dNTPs
-
Agarose (B213101) gel and electrophoresis equipment
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with various concentrations of Compound CU-3 for 1-2 hours.
-
Induce ER stress with an appropriate agent for 4-6 hours.
-
Harvest cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Resolve the PCR products on a 2.5-3% agarose gel. The unspliced form will be a larger band, and the spliced form will be a smaller band.
-
Quantify band intensity to determine the ratio of spliced to unspliced XBP1.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures ATP levels as an indicator of cell viability to assess cytotoxicity.
Materials:
-
Cell line of interest
-
Compound CU-3
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of Compound CU-3 for the desired time point (e.g., 24, 48, 72 hours).
-
Equilibrate the plate and reagents to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability relative to vehicle-treated control cells.
Visualizations and Diagrams
Caption: The IRE1α signaling pathway indicating the inhibitory action of this compound.
Caption: A workflow for characterizing the on- and off-target effects of Compound CU-3.
Caption: A decision tree for troubleshooting the origin of an unexpected phenotype.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of (5Z,2E)-CU-3 and Selected Copper Compounds
An important clarification regarding the classification of (5Z,2E)-CU-3 is necessary before proceeding with a comparative analysis of its anticancer efficacy. Contrary to what its name might suggest, this compound is not a copper-containing compound. Instead, it is a potent and selective small molecule inhibitor of the α-isozyme of diacylglycerol kinase (DGKα), a key enzyme in lipid signaling pathways that has emerged as a promising target in oncology.
Given the user's interest in comparing this molecule with copper-based anticancer agents, this guide will provide a detailed comparison of the efficacy and mechanisms of action of the DGKα inhibitor, this compound, with three well-characterized classes of anticancer copper compounds: Casiopeina III-ia, Elesclomol, and a representative copper-thiosemicarbazone complex. This comparison will highlight the distinct therapeutic strategies these different classes of compounds employ to achieve their anticancer effects.
Comparative Efficacy Data
The in vitro cytotoxicity of this compound, Casiopeina III-ia, and Elesclomol has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | HepG2 (Liver) | ~5 µM (estimated) |
| HeLa (Cervical) | ~10 µM (estimated) | |
| Casiopeina III-ia | HeLa (Cervical) | 4.59 |
| HCT-15 (Colon) | 13.96 | |
| SKLU-1 (Lung) | <10 | |
| MDA-MB-231 (Breast) | 1.8 | |
| 4T1 (Breast) | 1.2 | |
| Elesclomol | SK-MEL-5 (Melanoma) | 0.110 |
| MCF-7 (Breast) | 0.024 | |
| HL-60 (Leukemia) | 0.009 | |
| HSB2 (Leukemia) | ~0.2 (estimated) |
Mechanisms of Action and Signaling Pathways
The anticancer activity of this compound and the selected copper compounds stems from fundamentally different mechanisms of action. This compound targets a specific enzyme in a signaling pathway, while the copper compounds exert their effects through broader, often multi-targeted mechanisms, primarily involving the generation of reactive oxygen species (ROS).
This compound: A Selective DGKα Inhibitor
This compound is a potent and selective inhibitor of the α-isozyme of diacylglycerol kinase (DGK), targeting the catalytic region of the enzyme with an IC50 of 0.6 μM.[1][2][3][] It competitively inhibits the binding of ATP to DGKα.[1][2][3][] DGKα is a critical enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), two important lipid second messengers. In cancer cells, elevated DGKα activity can promote proliferation and suppress apoptosis. By inhibiting DGKα, this compound leads to an accumulation of DAG and a decrease in PA, which in turn can reactivate apoptotic pathways and enhance anti-tumor immune responses.[1][2][3][] Specifically, studies have shown that this compound induces apoptosis in hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells, while also boosting the production of interleukin-2 (B1167480) (IL-2) in Jurkat T cells, indicating its dual role in directly killing cancer cells and stimulating an immune response.[]
Anticancer Copper Compounds: Multi-Targeted Agents
Copper compounds represent a diverse class of anticancer agents that are thought to exert their cytotoxic effects through a variety of mechanisms, often involving the redox activity of the copper ion.
Casiopeinas are a family of copper complexes with different ligands that have shown significant antineoplastic activity. Casiopeina III-ia, a prominent member of this family, is known to induce apoptosis in cancer cells through both caspase-dependent and -independent pathways.[5][6][7][8] Its mechanism of action is believed to involve the generation of reactive oxygen species (ROS) through the reduction of Cu(II) to Cu(I), which can lead to oxidative damage to cellular components, including DNA and mitochondria.[9] This oxidative stress can trigger the intrinsic apoptotic pathway.
Elesclomol is a potent anticancer agent that acts as a copper ionophore, facilitating the transport of copper into cells, particularly to the mitochondria.[10] Once inside the mitochondria, the elesclomol-copper complex disrupts the electron transport chain, leading to a massive increase in ROS production and subsequent oxidative stress.[11][12] This overwhelming oxidative stress triggers apoptosis in cancer cells.[10]
Copper-thiosemicarbazone complexes are another important class of copper-based anticancer compounds. Their mechanism of action is also linked to the generation of ROS and the induction of oxidative stress. These complexes can interact with and damage DNA, inhibit key enzymes like topoisomerase, and disrupt mitochondrial function, all of which contribute to their cytotoxic effects.
Experimental Protocols
The following are generalized protocols for common assays used to determine the anticancer efficacy of compounds like this compound and copper complexes. Specific parameters may vary between studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or a copper compound) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals.[13][14][15][16][17]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve generated by plotting the percentage of cell viability against the concentration of the compound.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at a desired concentration for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer.[18][19][20]
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Incubation: The cells are incubated in the dark at room temperature for about 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The fluorescence signals from Annexin V and PI are used to differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antitumoral and Antimetastatic Activity by Mixed Chelate Copper(II) Compounds (Casiopeínas®) on Triple-Negative Breast Cancer, In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumoral and Antimetastatic Activity by Mixed Chelate Copper(II) Compounds (Casiopeínas®) on Triple-Negative Breast Cancer, In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Casiopeinas of Third Generations: Synthesis, Characterization, Cytotoxic Activity and Structure–Activity Relationships of Mixed Chelate Compounds with Bioactive Secondary Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Mitochondrial Electron Transport Is the Cellular Target of the Oncology Drug Elesclomol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The In Vitro Cytotoxic Effect of Elesclomol on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. scispace.com [scispace.com]
(5Z,2E)-CU-3: A Comparative Guide to a Selective DGKα Inhibitor for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of (5Z,2E)-CU-3 as a potent and selective research tool for inhibiting Diacylglycerol Kinase alpha (DGKα). Its performance is objectively compared with other known DGK inhibitors, supported by experimental data and detailed protocols to aid in the design and execution of studies in cancer biology and immunology.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated high selectivity for the α-isozyme of Diacylglycerol Kinase (DGKα)[1][2]. DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical node in cellular signaling. By inhibiting DGKα, this compound modulates the levels of these two important second messengers, leading to significant downstream effects on various cellular processes. Notably, it has been shown to induce apoptosis in cancer cells and enhance T-cell activation, making it a valuable tool for research in oncology and immunology[1][2]. The racemate of this compound is referred to as CU-3[3].
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of DGKα[2]. This targeted inhibition prevents the phosphorylation of DAG to PA, leading to an accumulation of DAG and a reduction in PA levels. This shift in the DAG/PA balance has profound effects on downstream signaling pathways.
Comparative Analysis of DGKα Inhibitors
The efficacy of a research tool is best understood in the context of available alternatives. The following table summarizes the in vitro potency of this compound in comparison to other commonly used DGK inhibitors.
| Compound | Target(s) | IC50 (µM) for DGKα | Other DGK Isoforms Inhibited | Reference(s) |
| This compound | DGKα | 0.6 | Highly selective for α isoform (>5 µM for others) | [1][4] |
| R59022 | DGK (Type I) | 2.8 - 25 | DGKε, DGKθ | [3][4][5] |
| R59949 | DGK (Type I) | 3 - 18 | DGKγ, DGKδ, DGKκ | [2][4][5][6] |
| Ritonavir | DGKα (and others) | Potent inhibitor (specific IC50 not consistently reported) | Also a potent HIV protease and CYP3A4 inhibitor | [4][7] |
| BMS-502 | DGKα, DGKζ, DGKι | 0.0046 | DGKβ, DGKγ, DGKκ | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
DGKα Signaling in Cancer Cells
In many cancers, DGKα is overexpressed and contributes to cell proliferation and survival while inhibiting apoptosis. This compound, by inhibiting DGKα, can reverse these effects.
Caption: DGKα signaling in cancer and the effect of this compound.
DGKα Signaling in T-Cell Activation
In T-lymphocytes, DGKα acts as a negative regulator of T-cell receptor (TCR) signaling. Inhibition of DGKα by this compound can enhance T-cell activation and effector functions, a key strategy in cancer immunotherapy.
Caption: DGKα signaling in T-cell activation.
Experimental Workflow for Evaluating DGKα Inhibitors
A generalized workflow for the in vitro and in vivo evaluation of DGKα inhibitors like this compound is depicted below.
Caption: Workflow for DGKα inhibitor evaluation.
Experimental Protocols
In Vitro DGKα Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DGKα.
Materials:
-
Recombinant human DGKα enzyme
-
This compound and other inhibitors
-
Lipid substrate: 1,2-dioleoyl-sn-glycerol (B52968) (DAG)
-
ATP, [γ-32P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Phosphatidylserine (PS)
-
Stop solution (e.g., Chloroform:Methanol:HCl)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Prepare a mixed micellar substrate solution containing DAG and PS in the kinase assay buffer.
-
Serially dilute this compound and other test compounds in DMSO.
-
In a reaction tube, combine the DGKα enzyme, the mixed micellar substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP and a tracer amount of [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids and spot them on a TLC plate.
-
Separate the product, [32P]PA, from the unreacted [γ-32P]ATP using an appropriate solvent system.
-
Visualize and quantify the radioactive spots using a phosphorimager.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cancer Cell Apoptosis Assay
Objective: To evaluate the pro-apoptotic effect of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., Jurkat, HeLa)
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
T-Cell Activation Assay
Objective: To assess the ability of this compound to enhance T-cell activation.
Materials:
-
Human or mouse T-cells (e.g., from PBMCs or spleen)
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Complete RPMI-1640 medium
-
ELISA kit for IL-2 or IFN-γ
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
Procedure:
-
Isolate T-cells from peripheral blood or spleen.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Add T-cells to the coated wells along with soluble anti-CD28 antibody and varying concentrations of this compound or vehicle control.
-
For proliferation analysis, pre-stain the T-cells with a cell proliferation dye before plating.
-
Incubate the cells for 48-72 hours.
-
For cytokine measurement: Collect the culture supernatant and measure the concentration of IL-2 or IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
For proliferation analysis: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. A decrease in fluorescence intensity indicates cell division.
Conclusion
This compound is a highly selective and potent inhibitor of DGKα, offering a valuable tool for investigating the roles of this enzyme in cancer and immunology. Its superior selectivity compared to older inhibitors like R59022 and R59949 minimizes off-target effects, leading to more precise experimental outcomes. This guide provides the necessary data and protocols to effectively utilize this compound as a research tool and to compare its performance with other available inhibitors in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]-2, 3-dihydro-2-thioxo-4(1H)quinazolinone (R59949) among diacylglycerol kinase subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereospecificity of DGKα Inhibition: A Comparative Analysis of (5Z,2E)-CU-3 and its Stereoisomers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern drug efficacy is paramount. In the landscape of cancer immunotherapy and oncology, the inhibition of diacylglycerol kinase alpha (DGKα) has emerged as a promising therapeutic strategy. The small molecule inhibitor, (5Z,2E)-CU-3, has been identified as a potent and selective inhibitor of DGKα, demonstrating significant anti-tumoral and pro-immunogenic effects. However, the influence of its stereochemistry on biological activity has remained a critical point of investigation. This guide provides a comparative analysis of this compound and its other stereoisomers, summarizing the available data on their differential activities and the underlying experimental methodologies.
This compound is a potent and selective inhibitor of the α-isozyme of DGK, exhibiting an IC50 value of 0.6 μM.[1] It competitively inhibits the binding of ATP to the catalytic region of DGKα.[1] The compound sold commercially as "CU-3" is the racemic mixture of this compound and its other stereoisomers.[1]
Comparative Inhibitory Activity of CU-3 Stereoisomers against DGKα
A pivotal study by Liu K, et al. in the Journal of Lipid Research systematically investigated the structure-activity relationship of CU-3 stereoisomers.[1] The four possible stereoisomers, arising from the two double bonds, were synthesized and evaluated for their ability to inhibit DGKα. The results clearly demonstrate a stringent requirement for the (5Z,2E) configuration for optimal inhibitory activity.
| Compound ID | Stereochemistry | IC50 (µM) for DGKα |
| This compound | Z at C5, E at C2 | 0.6 |
| (5E,2E)-CU-3 | E at C5, E at C2 | > 10 |
| (5Z,2Z)-CU-3 | Z at C5, Z at C2 | > 10 |
| (5E,2Z)-CU-3 | E at C5, Z at C2 | > 10 |
Table 1: Comparison of the in vitro inhibitory activity of CU-3 stereoisomers against purified DGKα.
The data unequivocally shows that only the (5Z,2E) stereoisomer possesses significant inhibitory activity against DGKα, with an IC50 value in the sub-micromolar range. The other three stereoisomers—(5E,2E), (5Z,2Z), and (5E,2Z)—were found to be largely inactive, with IC50 values greater than 10 µM. This dramatic difference in potency highlights the critical role of the specific geometric arrangement of the molecule for its interaction with the ATP-binding pocket of DGKα.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of these findings, the detailed experimental methodologies are provided below.
Synthesis of CU-3 Stereoisomers
The synthesis of the individual stereoisomers of CU-3 was achieved through a stereoselective Wittig reaction. The general synthetic scheme involved the condensation of a thiazolidinedione core with appropriately configured aldehydes to yield the desired (E) or (Z) double bond at the C2 position. The stereochemistry at the C5 position was controlled by the geometry of the starting aldehyde. Each isomer was purified by column chromatography and its stereochemistry confirmed by nuclear magnetic resonance (NMR) spectroscopy.
In Vitro DGKα Inhibition Assay
The inhibitory activity of the synthesized compounds against DGKα was determined using a well-established in vitro kinase assay.
Experimental Workflow:
Caption: Workflow for the in vitro DGKα inhibition assay.
Detailed Steps:
-
Enzyme and Substrates: Purified recombinant human DGKα was used as the enzyme source. The lipid substrates, 1,2-dioleoyl-sn-glycerol (B52968) (diacylglycerol) and phosphatidylserine, were prepared as mixed micelles.
-
Inhibitor Preparation: Stock solutions of each CU-3 stereoisomer were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions were made to achieve a range of final concentrations for IC50 determination.
-
Reaction Mixture: The assay was performed in a reaction buffer containing the DGKα enzyme, the lipid substrate micelles, and the respective CU-3 stereoisomer or DMSO (as a vehicle control).
-
Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixtures were incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Lipid Extraction: The reaction was terminated by the addition of a chloroform/methanol solution. The lipids were then extracted into the organic phase.
-
Analysis: The extracted lipids were separated by thin-layer chromatography (TLC). The amount of radiolabeled phosphatidic acid, the product of the DGKα reaction, was quantified using autoradiography or a phosphorimager.
-
Data Analysis: The percentage of inhibition at each compound concentration was calculated relative to the DMSO control. The IC50 values were determined by fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by modulating the diacylglycerol (DAG) and phosphatidic acid (PA) signaling pathways. By inhibiting DGKα, this compound prevents the conversion of DAG to PA.
References
A Comparative Analysis of (5Z,2E)-CU-3 and Known Diacylglycerol Kinase Alpha Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Experimental Support for Novel DGKα Inhibitors.
In the landscape of cancer immunotherapy and targeted drug development, Diacylglycerol Kinase Alpha (DGKα) has emerged as a critical regulator of immune cell function and cancer cell proliferation. The inhibition of DGKα presents a promising therapeutic strategy, and a novel inhibitor, (5Z,2E)-CU-3, has demonstrated significant potential. This guide provides a comparative analysis of this compound and other known DGKα inhibitors, supported by experimental data and detailed methodologies to aid in research and development efforts.
Performance Comparison of DGKα Inhibitors
This compound has been identified as a potent and selective inhibitor of the α-isozyme of DGK.[1] Its performance, particularly its selectivity and potency, is a key area of interest for researchers. To provide a clear comparison, the following table summarizes the inhibitory activity of this compound against various DGK isoforms, alongside data for other known DGK inhibitors, R59022 and BMS-502. This allows for a direct assessment of their relative potencies and selectivities.
| Inhibitor | Target | IC50 (µM) | Notes |
| This compound | DGKα | 0.6 | Selective for the α-isozyme. Competitively inhibits ATP binding. [1] |
| DGKβ | >10 | ||
| DGKγ | >10 | ||
| DGKδ | >10 | ||
| DGKε | >10 | ||
| DGKζ | >10 | ||
| DGKη | >10 | ||
| DGKθ | >10 | ||
| DGKι | >10 | ||
| R59022 | DGKα | 2.8 - 25 | Also a 5-HT receptor antagonist. [2][3] |
| DGKι | 55 - 65 | [3] | |
| BMS-502 | DGKα | 0.0046 | Potent dual inhibitor of DGKα and DGKζ. |
| DGKζ | 0.0021 |
Signaling Pathway and Mechanism of Action
DGKα plays a pivotal role in cell signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). This action terminates DAG-mediated signaling, which is crucial for T-cell activation and proliferation, while initiating PA-driven signaling pathways that can promote cancer cell survival and growth.[2][4] By inhibiting DGKα, compounds like this compound can simultaneously block pro-tumorigenic pathways in cancer cells and enhance the anti-tumor immune response by activating T-cells.
The diagram below illustrates the central role of DGKα in cell signaling and the points of intervention by its inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to characterize and compare DGKα inhibitors.
In Vitro DGKα Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor against the DGKα enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified DGKα.
Principle: The assay quantifies the phosphorylation of a DAG substrate to PA by DGKα. The amount of PA produced is measured, and the inhibition is calculated relative to a control without the inhibitor. A common method involves using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the lipid product.
Materials:
-
Purified recombinant human DGKα
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mM MOPS pH 7.5, 100 mM KCl, 1 mM EGTA, 0.5% Triton X-100)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Stop solution (e.g., 1% perchloric acid)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a mixed micellar substrate solution containing DAG and PS in the assay buffer.
-
In a reaction tube, add the assay buffer, a solution of MgCl₂/ATP (with a tracer amount of [γ-³²P]ATP), and the inhibitor at various concentrations.
-
Initiate the reaction by adding the purified DGKα enzyme.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids using a suitable organic solvent system (e.g., chloroform/methanol).
-
Separate the radiolabeled PA from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC) or by spotting onto a DEAE-cellulose filter and washing.
-
Quantify the amount of ³²P-labeled PA using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
The workflow for this assay is depicted in the following diagram:
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the inhibitor on cancer cell lines.
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V) Assay
This assay is used to determine if the inhibitor induces programmed cell death in cancer cells.
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
This compound
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for a specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Conclusion
The available data indicates that this compound is a potent and highly selective inhibitor of DGKα.[1] Its ability to induce apoptosis in cancer cells and enhance T-cell activation underscores its potential as a dual-action anti-cancer agent.[1][2] The comparative data presented in this guide highlights its selectivity profile in contrast to other known DGK inhibitors. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other novel DGKα inhibitors. As research in this area progresses, such comparative analyses will be crucial for identifying the most promising candidates for clinical development.
References
- 1. A novel diacylglycerol kinase α-selective inhibitor, CU-3, induces cancer cell apoptosis and enhances immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (5Z,2E)-CU-3: A Novel Diacylglycerol Kinase α Inhibitor in Cancer Therapy
For Immediate Release:
This guide provides a comprehensive comparison of the experimental results of (5Z,2E)-CU-3, a potent and selective inhibitor of diacylglycerol kinase α (DGKα), with other relevant DGKα inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DGKα in oncology and immunotherapy.
This compound has emerged as a promising small molecule that competitively inhibits the ATP-binding site of DGKα, exhibiting an IC50 value of 0.6 μM.[1] Its mechanism of action confers both direct anticancer effects by inducing apoptosis in cancer cells and immunomodulatory effects by enhancing T-cell activation.[1] This dual functionality positions this compound as a compelling candidate for further investigation in cancer treatment.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and comparable DGKα inhibitors against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of DGKα Inhibitors
| Compound | Target | Cell Line | IC50 (μM) | Citation(s) |
| This compound | DGKα | HepG2 (Liver Carcinoma) | Not explicitly reported, but induces apoptosis | [1] |
| HeLa (Cervical Cancer) | Not explicitly reported, but induces apoptosis | [1] | ||
| R59022 | DGKα (and other kinases) | HepG2 | ~1.1 | [2] |
| HeLa | Data not available | |||
| R59949 | DGKα (and other kinases) | HepG2 | Data not available | |
| HeLa | Data not available | |||
| Ritanserin | DGKα, 5-HT receptors | Kasumi-1 (AML) | 51.01 (24h), 29.75 (72h) | [3] |
| KG-1α (AML) | 37.7 (24h), 25.88 (72h) | [3] |
Note: IC50 values for the cytotoxic effects of this compound on specific cancer cell lines were not quantitatively reported in the primary literature, which focused on apoptosis induction. Further studies are needed to establish direct cytotoxic concentrations.
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects by inhibiting DGKα, a critical enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to two key downstream consequences: the induction of apoptosis in cancer cells and the enhancement of T-cell-mediated immunity.
Cancer Cell Apoptosis
In cancer cells, DGKα is often overexpressed and contributes to cell survival and proliferation by producing PA. PA acts as a signaling molecule that can activate pro-survival pathways such as the mTOR and NF-κB pathways. By inhibiting DGKα, this compound reduces PA levels, thereby suppressing these survival signals and leading to programmed cell death (apoptosis).
T-Cell Activation
In the context of the immune system, DGKα acts as a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, an increase in intracellular DAG is crucial for downstream signaling cascades that lead to T-cell activation, proliferation, and cytokine production (e.g., Interleukin-2). DGKα dampens this response by converting DAG to PA. By inhibiting DGKα, this compound sustains high levels of DAG, thereby amplifying TCR signaling and enhancing the anti-tumor immune response.
Experimental Protocols
Apoptosis Induction Assay in HepG2 and HeLa Cells
The induction of apoptosis by this compound in hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells was evaluated. The following is a generalized protocol based on the primary research.[1]
-
Cell Culture: HepG2 or HeLa cells were cultured in appropriate media and conditions until reaching a suitable confluency.
-
Treatment: Cells were treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The treated cells were incubated for a predetermined period (e.g., 24 to 48 hours) to allow for the induction of apoptosis.
-
Cell Staining: After incubation, cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
T-Cell Activation Assay (Jurkat Cells)
The effect of this compound on T-cell activation was assessed by measuring Interleukin-2 (IL-2) production in Jurkat T-cells.[1]
-
Cell Culture: Jurkat T-cells were maintained in appropriate culture conditions.
-
Stimulation and Treatment: Cells were stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin to mimic T-cell receptor signaling. Concurrently, cells were treated with different concentrations of this compound or a vehicle control.
-
Incubation: The cells were incubated for a defined period (e.g., 24 hours) to allow for IL-2 production and secretion.
-
Supernatant Collection: After incubation, the cell culture supernatant was collected.
-
ELISA: The concentration of IL-2 in the supernatant was quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Conclusion
This compound demonstrates significant potential as a novel anticancer agent through its selective inhibition of DGKα. Its ability to induce apoptosis in cancer cells and enhance T-cell-mediated immunity provides a strong rationale for its continued development. While direct cytotoxic IC50 values against various cancer cell lines require further elucidation, the existing data on its mechanism of action and effects on key cellular processes are highly encouraging. This guide highlights the promising profile of this compound and provides a framework for its comparison with other DGKα inhibitors. Further preclinical and clinical studies are warranted to fully assess its therapeutic utility.
References
(5Z,2E)-CU-3 vs. Cisplatin: A Comparative Oncology Study
A Detailed Examination of Two Anticancer Compounds with Distinct Mechanisms of Action
In the landscape of cancer therapeutics, the platinum-based drug cisplatin (B142131) has long been a cornerstone of chemotherapy regimens for a variety of solid tumors. However, its efficacy is often curtailed by significant side effects and the development of drug resistance. This has spurred the search for novel therapeutic agents with different mechanisms of action. One such emerging candidate is (5Z,2E)-CU-3, a potent and selective inhibitor of the α-isozyme of Diacylglycerol Kinase (DGKα). This guide provides a comprehensive, data-driven comparison of this compound and cisplatin, focusing on their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate.
At a Glance: Key Differences
| Feature | This compound | Cisplatin |
| Primary Mechanism | Selective inhibition of Diacylglycerol Kinase α (DGKα) | DNA damage via inter- and intra-strand crosslinks |
| Cellular Target | Cytoplasmic enzyme (DGKα) | Nuclear DNA |
| Downstream Effects | Induction of apoptosis, enhancement of T-cell mediated immunity | Cell cycle arrest, DNA repair activation, apoptosis |
| Reported IC50 (DGKα) | 0.6 µM | Not Applicable |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and cisplatin lies in their molecular targets and subsequent signaling cascades.
This compound: Targeting a Key Signaling Node
This compound exerts its anticancer effects by selectively inhibiting Diacylglycerol Kinase α (DGKα). DGKα is a critical enzyme that converts diacylglycerol (DAG) into phosphatidic acid (PA). By blocking this conversion, this compound leads to an accumulation of DAG. This has two major consequences:
-
Induction of Apoptosis in Cancer Cells: The altered balance of DAG and PA disrupts downstream signaling pathways that are crucial for cancer cell survival and proliferation. Inhibition of DGKα has been shown to suppress the mTOR and HIF-1α pathways, both of which are key drivers of tumor growth.[1] Furthermore, DGKα inhibition can lead to the activation of pro-apoptotic pathways.
-
Enhancement of Anti-Tumor Immunity: In T-cells, DGKα acts as a negative regulator of the T-cell receptor (TCR) signaling. By inhibiting DGKα, this compound can enhance T-cell activation and cytokine production, thereby boosting the body's natural immune response against cancer cells.
Cisplatin: The DNA Damager
Cisplatin's mechanism is more direct and has been extensively studied.[2] It enters the cell and its chloride ligands are replaced by water molecules in a process called aquation. The aquated form of cisplatin is highly reactive and readily binds to the N7 position of purine (B94841) bases in DNA, primarily guanine. This binding leads to the formation of DNA adducts, which cause kinks in the DNA structure. These adducts disrupt DNA replication and transcription, leading to cell cycle arrest and, ultimately, apoptosis if the damage is too severe for the cell's repair mechanisms to handle.[2]
Comparative Cytotoxicity: In Vitro Data
While direct head-to-head comparative studies are limited, data from various sources allows for an indirect comparison of the cytotoxic potential of this compound and cisplatin in common cancer cell lines. It is important to note that IC50 values for cisplatin can show significant variability between studies due to differences in experimental protocols.[3]
Table 1: Comparative IC50 Values (µM)
| Cell Line | This compound (DGKα Inhibition) | Cisplatin (Cytotoxicity) |
| HeLa (Cervical Cancer) | 0.6 | ~10 - 30 (48h) |
| HepG2 (Liver Cancer) | 0.6 | ~8 - 25 (48h) |
Induction of Apoptosis: A Common Outcome
Both this compound and cisplatin ultimately lead to the programmed cell death of cancer cells, a process known as apoptosis.
This compound has been reported to induce apoptosis in both HeLa and HepG2 cells.[] The precise quantitative levels of apoptosis induction require further investigation.
Cisplatin is a well-established inducer of apoptosis. Studies have shown that treatment of HeLa cells with 80 µM cisplatin for 16 hours can induce approximately 55% apoptosis.[5] In HepG2 cells, 0.25 mM cisplatin treatment resulted in approximately 30% apoptotic cells after 8 hours.[6]
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the performance of these compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or cisplatin and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Workflow:
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or cisplatin for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with a binding buffer.
-
Staining: Resuspend the cells in the binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion: Divergent Strategies in Cancer Therapy
This compound and cisplatin represent two distinct and valuable approaches to cancer treatment. Cisplatin's strength lies in its well-established, potent DNA-damaging activity that directly triggers cell death. However, its broad cytotoxicity and the prevalence of resistance mechanisms highlight the need for alternative strategies.
This compound, with its targeted inhibition of DGKα, offers a more nuanced approach. By modulating key signaling pathways involved in both cancer cell survival and the immune response, it holds the potential for a dual therapeutic effect. This targeted mechanism may also offer a more favorable side-effect profile and could be effective in cisplatin-resistant tumors.
Further head-to-head comparative studies are essential to fully elucidate the relative efficacy and potential synergistic effects of these two compounds. The data presented here provides a foundational understanding for researchers and drug development professionals exploring the next generation of cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncolink.org [oncolink.org]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mode of cisplatin-induced cell death in CYP2E1-overexpressing HepG2 cells: modulation by ERK, ROS, glutathione, and thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Catalyst Performance: The Case of "(5Z,2E)-CU-3"
Initial investigation for a catalyst specifically named "(5Z,2E)-CU-3" has not yielded definitive results in publicly available scientific literature and chemical databases. The nomenclature suggests a specific isomeric structure, potentially related to either a curcumin (B1669340) analog or a copper-based complex. Due to the lack of specific data for a compound with this exact designation, this guide will serve as a template, outlining the requisite components for a comprehensive performance benchmark. To illustrate this framework, we will use data from a well-documented copper-based catalyst, Cu/ZrO₂, a versatile and widely studied catalytic system.
This guide is designed for researchers, scientists, and drug development professionals to objectively compare the performance of a catalyst with other alternatives, supported by experimental data.
Data Presentation: Comparative Performance of Catalytic Systems
A crucial aspect of benchmarking is the direct comparison of key performance indicators. The following table summarizes the catalytic performance of a Cu/ZrO₂ catalyst in the conversion of ethanol (B145695) to ethyl acetate (B1210297) and compares it with other common copper-based catalytic systems.
| Catalyst System | Support | Reaction Temperature (°C) | Ethanol Conversion (%) | Ethyl Acetate Selectivity (%) | Key Byproducts | Reference |
| Cu/ZrO₂ | Zirconia | 250 | 45 | 85 | Acetaldehyde, Diethyl ether | [1] |
| Cu/SiO₂ | Silica | 250 | 38 | 60 | Acetaldehyde | [1] |
| Cu/Al₂O₃ | Alumina | 250 | 55 | 40 | Acetaldehyde, Ethylene | [1] |
| Cu-ZnO/Al₂O₃ | Alumina-Zinc | 270 | 62 | 75 | Acetaldehyde, Butadiene | [1] |
Note: This data is representative and serves as an example. When benchmarking "this compound," it would be essential to populate a similar table with its performance data under various conditions and against relevant alternative catalysts for the specific reaction it is designed for.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for valid comparisons. Below is a sample protocol for the synthesis and catalytic testing of a Cu/ZrO₂ catalyst, which can be adapted for "this compound."
1. Catalyst Synthesis (Impregnation Method for Cu/ZrO₂):
-
Support Preparation: Zirconium hydroxide (B78521) is calcined at 500°C for 4 hours to obtain the zirconia (ZrO₂) support.
-
Impregnation: The ZrO₂ support is added to an aqueous solution of copper nitrate (B79036) (Cu(NO₃)₂·3H₂O) with a concentration calculated to achieve the desired copper loading (e.g., 5 wt%). The mixture is stirred at room temperature for 12 hours.
-
Drying and Calcination: The impregnated support is dried at 110°C overnight, followed by calcination in air at 400°C for 4 hours.
-
Reduction: Prior to the catalytic reaction, the calcined catalyst is reduced in a flow of 5% H₂ in N₂ at 300°C for 2 hours.
2. Catalytic Performance Testing (Ethanol Dehydrogenation):
-
Reactor Setup: A fixed-bed quartz microreactor is loaded with 100 mg of the catalyst.
-
Reaction Conditions: A feed gas mixture of ethanol in a carrier gas (e.g., N₂) is passed through the reactor at a controlled flow rate. The reaction is carried out at a specific temperature (e.g., 250°C) and atmospheric pressure.
-
Product Analysis: The reactor effluent is analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) and a thermal conductivity detector (TCD) to determine the conversion of the reactant and the selectivity of the products.
Mandatory Visualizations
Visual representations of workflows and relationships are critical for clear communication in scientific publications.
To comprehensively benchmark the performance of "this compound," it is imperative to first obtain specific experimental data on its catalytic activity. Once this data is available, the framework provided in this guide can be utilized to generate a detailed and objective comparison against established catalysts in its class.
References
Head-to-Head Comparison of Novel Diacylglycerol Kinase α Inhibitors: (5Z,2E)-CU-3 and Structurally Related Compounds
A Detailed Guide for Researchers in Oncology and Immunology
This guide provides a comprehensive head-to-head comparison of the novel diacylglycerol kinase α (DGKα) inhibitor, (5Z,2E)-CU-3, with other notable DGK inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the performance and experimental validation of these compounds. This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to DGKα Inhibition
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). The α-isoform, DGKα, is a critical negative regulator of T cell activation. By converting DAG, a key signaling molecule downstream of the T cell receptor (TCR), into PA, DGKα dampens T cell responses. Inhibition of DGKα has emerged as a promising therapeutic strategy in immuno-oncology, as it can restore T cell function and enhance anti-tumor immunity. This compound is a potent and selective inhibitor of DGKα that has demonstrated anti-tumoral and pro-immunogenic effects.[1] This guide will compare this compound to other DGK inhibitors to provide a clear perspective on their relative potency, selectivity, and cellular activities.
Quantitative Comparison of DGKα Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of other DGK inhibitors. This data is compiled from various publications and vendor-supplied information.
| Compound | Target(s) | IC50 (DGKα) | Other IC50/EC50 Values | Key Features |
| This compound | DGKα | 0.6 µM | Km (ATP) = 0.48 mM | Potent and selective DGKα inhibitor; competitive with ATP. Induces cancer cell apoptosis and enhances T cell activation.[1] |
| R59022 | DGK | 2.8 µM | IC50 (OAG phosphorylation) = 3.8 µM | Early generation DGK inhibitor; also a 5-HT receptor antagonist.[2][3][4] |
| R59949 | DGK | 300 nM (pan-DGK) | Moderately inhibits DGKθ and κ | Pan-DGK inhibitor with higher potency than R59022.[5] |
| BMS-684 | DGKα | 15 nM | >100-fold selectivity over DGKβ and DGKγ | Highly potent and selective DGKα inhibitor.[6][7] |
| BMS-502 | DGKα, DGKζ | 4.6 nM (DGKα), 2.1 nM (DGKζ) | EC50 (IFNγ production, hWB) = 280 nM | Potent dual inhibitor of DGKα and DGKζ.[8][9][10][11][12] |
| DGKα-IN-9 | DGKα | Not explicitly stated | Demonstrates in vivo tumor growth inhibition | DGKα inhibitor with demonstrated in vivo anti-tumor activity.[13] |
| DGKα-IN-10 | DGKα | 0.27 nM | Induces IL-2 release and T cell proliferation | Highly potent DGKα inhibitor with demonstrated effects on T cell function. |
| Compound 16 | DGKα | 0.27 nM | EC50 (IL-2 induction) = 0.29 µM | Novel, potent, and orally available DGKα inhibitor with excellent kinase selectivity.[6] |
Signaling Pathway of DGKα in T Cell Activation
The following diagram illustrates the central role of DGKα in modulating T cell activation downstream of the T cell receptor (TCR).
Caption: DGKα signaling pathway in T cell activation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of DGKα inhibitors.
In Vitro DGKα Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DGKα.
Workflow Diagram:
Caption: Workflow for in vitro DGKα activity assay.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, and DTT.
-
Lipid Substrate Preparation: Prepare liposomes containing dioleoylglycerol (DAG) and phosphatidylserine (B164497) (PS) by sonication.
-
Enzyme and Inhibitor Incubation: In a reaction tube, combine the reaction buffer, lipid substrate, and the test compound at various concentrations. Add purified recombinant human DGKα enzyme to initiate the reaction.
-
Initiation of Reaction: Start the kinase reaction by adding ATP containing [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Extract the lipids by centrifugation.
-
Thin-Layer Chromatography (TLC): Spot the lipid extract onto a silica (B1680970) gel TLC plate and develop the chromatogram using a solvent system such as chloroform/acetone/methanol/acetic acid/water.
-
Quantification: Visualize and quantify the amount of radiolabeled phosphatidic acid (PA) using a phosphorimager or by scraping the corresponding silica spot and measuring radioactivity with a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Jurkat Cell Apoptosis Assay
This assay evaluates the pro-apoptotic effect of DGKα inhibitors on a human T cell leukemia line, Jurkat.
Detailed Protocol:
-
Cell Culture: Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Compound Treatment: Seed the Jurkat cells in 96-well plates and treat them with various concentrations of the DGKα inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare it to the vehicle control.
T Cell Activation Assay (IL-2 Production)
This assay measures the ability of DGKα inhibitors to enhance T cell activation, as determined by the production of interleukin-2 (B1167480) (IL-2).
Detailed Protocol:
-
T Cell Isolation: Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection kits.
-
Cell Culture and Stimulation: Culture the purified T cells in complete RPMI-1640 medium. Stimulate the T cells with suboptimal concentrations of anti-CD3 and anti-CD28 antibodies in the presence of various concentrations of the DGKα inhibitor or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
ELISA for IL-2: Measure the concentration of IL-2 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value for T cell activation enhancement.
Conclusion
This compound stands as a potent and selective inhibitor of DGKα with promising anti-cancer and immune-stimulatory properties. When compared to earlier generation DGK inhibitors like R59022 and R59949, this compound and other newer compounds such as the BMS series and DGKα-IN-10 exhibit significantly improved potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible evaluation of these and other emerging DGKα inhibitors. The continued investigation of these compounds holds great promise for the development of novel cancer immunotherapies.
References
- 1. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.com [promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dp.univr.it [dp.univr.it]
- 9. Induction of apoptosis in cells | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 12. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 13. In Vitro Biochemical Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming the On-Target Activity of (5Z,2E)-CU-3: A Comparative Guide to Diacylglycerol Kinase Alpha Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the diacylglycerol kinase alpha (DGKα) inhibitor, (5Z,2E)-CU-3, with alternative compounds. The on-target activity is detailed through quantitative data, experimental protocols, and visualizations of the associated signaling pathways and workflows.
This compound is a potent and selective inhibitor of the α-isozyme of diacylglycerol kinase (DGKα) with an IC50 value of 0.6 μM.[1] This compound competitively targets the ATP-binding site within the catalytic region of DGKα.[1] Its on-target activity leads to significant biological effects, including the induction of apoptosis in cancer cells and the enhancement of T-cell activation, making it a compound of interest for cancer immunotherapy.[1] This guide compares this compound with other known DGKα inhibitors: R59022, R59949, and the repurposed HIV protease inhibitor, Ritonavir.
Comparative Analysis of DGKα Inhibitors
The on-target activity and selectivity of this compound and its alternatives are summarized below. The data highlights the potency of each compound against DGKα and its activity against other DGK isoforms.
| Compound | Target | IC50 (DGKα) | Selectivity Profile | Key Findings |
| This compound | DGKα | 0.6 µM[1] | Selective for DGKα over other DGK isoforms.[1][2] | Competitively inhibits ATP binding to the catalytic domain of DGKα. Induces apoptosis in cancer cells and enhances T-cell immune responses.[1] |
| R59022 | DGK | 2.8 µM[3] | Primarily inhibits type I DGKs (α). Also shows moderate inhibition of DGKε (type III) and DGKθ (type V).[4][5] Also functions as a serotonin (B10506) receptor (5-HTR) antagonist.[6] | One of the first-generation DGK inhibitors. Increases diacylglycerol (DAG) levels, leading to protein kinase C (PKC) activation.[3] |
| R59949 | DGK | 0.3 µM[7][8] | Strongly inhibits type I DGKs (α and γ). Moderately inhibits type II DGKs (δ and κ).[4][7] Also acts as a 5-HTR antagonist. | A more potent analog of R59022. It has been shown to suppress retinal neovascularization in preclinical models.[8] |
| Ritonavir | HIV Protease, CYP3A4, DGKα | Not widely reported | Primarily a potent inhibitor of HIV protease and cytochrome P450 3A4 (CYP3A4).[9][10] Its DGKα inhibitory activity is considered an off-target effect. | An FDA-approved drug for HIV treatment. Its anti-cancer effects are partly attributed to the inhibition of Akt signaling and survivin. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Assay for DGKα Activity (ADP-Glo™ Kinase Assay)
This assay quantifies DGKα activity by measuring the amount of ADP produced during the phosphorylation of diacylglycerol (DAG).
Materials:
-
Recombinant human DGKα enzyme
-
Lipid substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant DGKα enzyme, and the lipid substrate.
-
Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO vehicle control.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay for Apoptosis (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis, in cells treated with DGKα inhibitors.
Materials:
-
Cancer cell line (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for cell culture and luminescence measurements
Procedure:
-
Cell Plating:
-
Seed the cells in the white-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the DGKα inhibitors. Include a DMSO vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Analyze the data to determine the dose-dependent effect of the inhibitors on apoptosis.
-
T-Cell Activation Assay (IL-2 Production)
This assay assesses the ability of DGKα inhibitors to enhance T-cell activation by measuring the production of Interleukin-2 (IL-2), a key cytokine.
Materials:
-
T-cell line (e.g., Jurkat) or primary T-cells
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)
-
Test compounds (dissolved in DMSO)
-
Human IL-2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Plating:
-
Plate the T-cells in a 96-well plate.
-
-
Compound and Stimulant Treatment:
-
Pre-incubate the cells with various concentrations of the DGKα inhibitors for a short period (e.g., 1 hour).
-
Stimulate the T-cells with the chosen activators.
-
Incubate the plate for 24-48 hours under standard cell culture conditions.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted IL-2.
-
-
ELISA for IL-2 Quantification:
-
Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and measuring the absorbance.
-
-
Data Analysis:
-
Generate a standard curve using recombinant IL-2.
-
Determine the concentration of IL-2 in each sample from the standard curve.
-
Analyze the data to assess the effect of the DGKα inhibitors on T-cell activation.
-
Visualizing the Molecular Landscape
To better understand the context of DGKα inhibition, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
References
- 1. A novel diacylglycerol kinase α-selective inhibitor, CU-3, induces cancer cell apoptosis and enhances immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Ritonavir: 25 Years’ Experience of Concomitant Medication Management. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the risk of drug-drug interactions with pharmacokinetic boosters: the case of ritonavir-enhanced nirmatrelvir to prevent severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (5Z,2E)-CU-3: A Comprehensive Guide for Laboratory Professionals
Disclaimer: The following guidelines are provided as a general framework for the safe disposal of copper-containing compounds. As the specific chemical "(5Z,2E)-CU-3" is not a widely recognized standard chemical name, it is imperative to consult the Safety Data Sheet (SDS) provided with the specific product and adhere to all local, state, and federal regulations, as well as your institution's specific waste disposal protocols.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide offers a detailed, step-by-step procedure for the safe handling and disposal of this compound, a copper-containing compound. By following these procedures, researchers, scientists, and drug development professionals can minimize risks and ensure compliance with safety standards.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is essential. While specific toxicological data for this compound is not publicly available, it should be handled with the caution afforded to all potentially hazardous copper compounds. Copper compounds can be irritants, toxic to aquatic life, and may have other health effects.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. Inspect for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If aerosolization or dust generation is possible, a NIOSH-approved respirator may be necessary. |
II. Waste Segregation and Storage
Proper segregation and storage of chemical waste are fundamental to preventing hazardous reactions and ensuring safe disposal.
-
Waste Container: Utilize a designated, leak-proof, and clearly labeled waste container compatible with copper compounds. High-density polyethylene (B3416737) (HDPE) containers are generally a suitable choice.[2]
-
Labeling: The waste container must be unequivocally labeled with the full chemical name, "this compound," and all appropriate hazard warnings (e.g., "Hazardous Waste," "Contains Copper," "Toxic to Aquatic Life").[3]
-
Incompatible Materials: Store waste containing this compound separately from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[2] Do not mix with combustible materials.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area away from general laboratory traffic.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to disperse any vapors or dust.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Place all contaminated materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
IV. Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), unused product, and spill cleanup materials, in the designated and properly labeled waste container.
-
Container Management: Do not overfill the waste container; a general guideline is to fill to no more than 80% capacity to allow for expansion and prevent spills.[2] Keep the container securely closed when not in use.[3]
-
Waste Pickup Request: Once the waste container is ready for disposal, contact your institution's EHS or hazardous waste management office to arrange for pickup. Complete any required waste manifests or disposal request forms accurately and completely.[3]
-
Professional Disposal: The collected waste will be transported and disposed of by a licensed hazardous waste disposal company, which will use approved methods such as incineration at a permitted facility or secure chemical landfilling, ensuring minimal environmental impact.
V. Experimental Protocol: Neutralization of Acidic Copper Waste (Illustrative Example)
In some cases, specific waste streams may require neutralization before disposal. The following is a general protocol for neutralizing an acidic waste solution containing a copper compound. This procedure should only be performed by trained personnel and with the approval of your institution's EHS office.
-
Preparation: Work in a chemical fume hood and wear appropriate PPE. Have a pH meter or pH paper readily available.
-
Dilution: If the acidic solution is concentrated, slowly add it to a large volume of cold water in a suitable container to dissipate heat.
-
Neutralization: While stirring gently, slowly add a weak base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the acidic copper waste solution.
-
Monitoring: Monitor the pH of the solution continuously. Add the base incrementally until the pH is within the acceptable range for your institution's waste disposal (typically between 6 and 9).
-
Precipitation: The neutralization process may cause the copper to precipitate out of the solution as copper hydroxide (B78521) or a basic salt.
-
Collection: The resulting neutralized slurry or solution should be collected in a designated hazardous waste container for disposal.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical steps for the safe disposal of this compound.
References
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